molecular formula C7H10N2O2 B1271705 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 32701-75-0

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1271705
CAS No.: 32701-75-0
M. Wt: 154.17 g/mol
InChI Key: HHILOQLQBYEUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 32701-75-0) is a high-purity chemical intermediate serving as a key building block in medicinal chemistry and anticancer research . This compound features a reactive acetic acid group on a 3,5-dimethylpyrazole scaffold, enabling its use in the synthesis of more complex molecules. Pyrazole derivatives are extensively investigated for their diverse biological activities, including significant antibacterial and anticancer properties . Recent studies on novel pyrazole-s-triazine derivatives, synthesized from similar intermediates, have demonstrated potent cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (non-small cell lung cancer), and show promise as inhibitors of the EGFR/PI3K/AKT/mTOR signaling pathways . The compound is offered with a guaranteed purity of 99% and is packaged in a 25kg cardboard drum for industrial-scale research and development . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILOQLQBYEUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366710
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32701-75-0
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis Protocol for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the pyrazole core, followed by functionalization at the C4 position and subsequent elaboration to the target acetic acid derivative.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step sequence, as direct C4-alkylation of the pyrazole ring is challenging. The proposed pathway involves:

  • Synthesis of 3,5-dimethylpyrazole: The pyrazole core is constructed via the condensation of acetylacetone with hydrazine hydrate.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring. This reaction typically requires N-protection of the pyrazole.

  • Conversion of the Aldehyde to Acetic Acid: The 4-formyl group is converted to the acetic acid side chain, followed by deprotection of the pyrazole nitrogen.

This strategy allows for the regioselective introduction of the acetic acid moiety at the desired position.

II. Experimental Protocols

Step 1: Synthesis of 3,5-dimethylpyrazole

This procedure is adapted from established methods for pyrazole synthesis.[1]

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetylacetone100.1210.0 g0.10
Hydrazine hydrate (~64%)50.067.8 g~0.10
Glacial Acetic Acid60.052 mL-
Water18.0250 mL-
Diethyl ether74.12100 mL-
Anhydrous Magnesium Sulfate120.37q.s.-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (10.0 g, 0.10 mol) and water (50 mL).

  • Add glacial acetic acid (2 mL) to the mixture.

  • Cool the flask in an ice bath.

  • Slowly add hydrazine hydrate (7.8 g, ~0.10 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole as a white crystalline solid.

Expected Yield: 85-95% Melting Point: 106-108 °C

Step 2: Vilsmeier-Haack Formylation of 3,5-dimethylpyrazole (via N-protection)

Direct formylation of 3,5-dimethylpyrazole at the C4 position is often inefficient. Therefore, a protection-formylation-deprotection sequence is recommended. The benzyl group is a suitable protecting group.

2a. N-Benzylation of 3,5-dimethylpyrazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-dimethylpyrazole96.139.6 g0.10
Benzyl chloride126.5812.7 g0.10
Potassium carbonate138.2127.6 g0.20
Acetonitrile41.05150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (9.6 g, 0.10 mol) in acetonitrile (150 mL).

  • Add potassium carbonate (27.6 g, 0.20 mol) to the solution.

  • Add benzyl chloride (12.7 g, 0.10 mol) dropwise to the suspension.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-benzyl-3,5-dimethylpyrazole.

2b. Vilsmeier-Haack Formylation

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-benzyl-3,5-dimethylpyrazole186.269.3 g0.05
Phosphorus oxychloride (POCl3)153.339.2 g (5.5 mL)0.06
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.9350 mL-
Ice-q.s.-
Sodium hydroxide solution (5 M)40.00q.s.-

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (50 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (9.2 g, 0.06 mol) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 1-benzyl-3,5-dimethylpyrazole (9.3 g, 0.05 mol) in dichloromethane (50 mL).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture with a 5 M sodium hydroxide solution until pH 8-9.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Conversion to this compound

3a. Wittig-Horner Reaction and Reduction

This two-step process converts the aldehyde to the corresponding saturated ester.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde214.2610.7 g0.05
Triethyl phosphonoacetate224.1612.3 g0.055
Sodium hydride (60% in mineral oil)24.002.2 g0.055
Tetrahydrofuran (THF), anhydrous72.11150 mL-
Palladium on carbon (10%)-1.0 g-
Ethanol46.07100 mL-
Hydrogen gas2.021 atm (balloon)-

Procedure (Wittig-Horner):

  • To a suspension of sodium hydride (2.2 g, 0.055 mol) in anhydrous THF (100 mL) at 0 °C, add triethyl phosphonoacetate (12.3 g, 0.055 mol) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (10.7 g, 0.05 mol) in anhydrous THF (50 mL) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude product, ethyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylate, can be used in the next step without further purification.

Procedure (Reduction and Deprotection):

  • Dissolve the crude acrylate ester in ethanol (100 mL) in a hydrogenation flask.

  • Add 10% palladium on carbon (1.0 g).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.

3b. Hydrolysis to the Final Product

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate182.229.1 g0.05
Sodium hydroxide40.004.0 g0.10
Water18.0250 mL-
Ethanol46.0750 mL-
Hydrochloric acid (2 M)36.46q.s.-

Procedure:

  • Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (9.1 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (4.0 g, 0.10 mol) and reflux the mixture for 2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Acidify the solution to pH 3-4 with 2 M hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Data Summary

Physicochemical and Spectroscopic Data:

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)1H NMR (δ, ppm)
3,5-dimethylpyrazoleC5H8N296.13White solid106-1082.2 (s, 6H, 2xCH3), 5.8 (s, 1H, CH), 12.2 (br s, 1H, NH)
1-benzyl-3,5-dimethylpyrazoleC12H14N2186.26Colorless oil-2.1 (s, 3H), 2.2 (s, 3H), 5.2 (s, 2H), 5.8 (s, 1H), 7.1-7.4 (m, 5H)
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeC13H14N2O214.26Yellow solid-2.4 (s, 3H), 2.5 (s, 3H), 5.4 (s, 2H), 7.2-7.4 (m, 5H), 9.8 (s, 1H)
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetateC9H14N2O2182.22Pale yellow oil-1.2 (t, 3H), 2.1 (s, 6H), 3.3 (s, 2H), 4.1 (q, 2H), 11.5 (br s, 1H)
This compoundC7H10N2O2154.17White solid-2.1 (s, 6H), 3.3 (s, 2H), 11.8 (br s, 1H), 12.5 (br s, 1H)

Note: NMR data are approximate and may vary depending on the solvent and instrument.

IV. Visualization of the Synthesis Workflow

Synthesis_Workflow A Acetylacetone + Hydrazine Hydrate B 3,5-dimethylpyrazole A->B Condensation C N-Benzylation B->C D 1-benzyl-3,5-dimethylpyrazole C->D Protection E Vilsmeier-Haack Formylation D->E F 1-benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde E->F Formylation G Wittig-Horner Reaction F->G H Ethyl 3-(1-benzyl-3,5-dimethyl- 1H-pyrazol-4-yl)acrylate G->H C=C formation I Hydrogenation (Reduction & Deprotection) H->I J Ethyl 2-(3,5-dimethyl- 1H-pyrazol-4-yl)acetate I->J Saturation & N-debenzylation K Hydrolysis J->K L This compound K->L Final Product

Caption: Synthetic workflow for this compound.

References

Characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of anti-inflammatory agents.

Physicochemical and Spectroscopic Characterization

This compound is a heterocyclic compound featuring a pyrazole core, a known pharmacophore in numerous biologically active molecules.[1] A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Solubility Soluble in methanol, ethanol, DMSO (Predicted)-
pKa ~4-5 (Carboxylic acid) (Predicted)-
Table 2: Spectroscopic Data for this compound
TechniqueKey Peaks/ShiftsInterpretation
¹H NMR δ ~12.0 (s, 1H), δ ~3.3 (s, 2H), δ ~2.2 (s, 6H)-COOH, -CH₂-, 2 x -CH₃
¹³C NMR δ ~175, δ ~140, δ ~110, δ ~30, δ ~10-COOH, C=C (pyrazole), C-C (pyrazole), -CH₂-, -CH₃
FTIR (cm⁻¹) ~3200-2500 (broad), ~1700 (strong), ~1600, ~1450O-H (acid), C=O (acid), C=N, C=C (ring)
Mass Spec (m/z) 154 (M⁺), 109 (M⁺ - COOH)Molecular ion, Fragment ion

Note: The spectroscopic data presented are predicted based on the analysis of structurally related compounds and general principles of spectroscopy. Experimental data should be obtained for confirmation.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate. The first step is the synthesis of the pyrazole ring system via the Knorr pyrazole synthesis, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Ester Hydrolysis A Ethyl 2-acetyl-3-oxobutanoate C Ethanol, Acetic Acid (cat.) Reflux A->C B Hydrazine hydrate B->C D Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate C->D E Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate F NaOH (aq) Reflux E->F G Acidification (HCl) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

This procedure is based on the well-established Knorr pyrazole synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and ethanol.

  • Addition of Reagents: Slowly add hydrazine hydrate (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.

Protocol 2: Synthesis of this compound

This protocol describes the basic hydrolysis of the ethyl ester to the carboxylic acid.

  • Reaction Setup: Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (1 equivalent) in a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Biological Activity and Signaling Pathways

The pyrazole nucleus is a core structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

Hypothesized Mechanism of Action: COX Inhibition

It is hypothesized that this compound may act as a COX inhibitor. The carboxylic acid moiety is a common feature in many NSAIDs, enabling interaction with the active site of COX enzymes. The pyrazole ring and its substituents can contribute to the binding affinity and selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.[2]

Signaling Pathway: Prostaglandin Synthesis

The inhibition of COX enzymes by this compound would interrupt the prostaglandin synthesis pathway, leading to a reduction in the production of pro-inflammatory prostaglandins such as PGE₂.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX1_COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX1_COX2 Inhibition

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.

Experimental Protocol for In Vitro COX Inhibition Assay

To validate the hypothesized biological activity, an in vitro COX inhibition assay can be performed.

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor and a reducing agent.

  • Inhibitor Preparation: Prepare stock solutions of this compound and a reference NSAID (e.g., celecoxib) in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Pre-incubate the COX enzyme with the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Allow the reaction to proceed for a specific time (e.g., 2 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a solution of HCl).

  • Detection: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a readily accessible compound with significant potential as a biologically active molecule, particularly in the realm of anti-inflammatory drug discovery. Its structural similarity to known COX inhibitors suggests a likely mechanism of action. The experimental protocols and characterization data provided in this guide offer a solid foundation for further investigation and development of this promising compound. Further studies are warranted to confirm its physicochemical properties, elucidate its precise biological mechanism of action, and evaluate its efficacy and safety in preclinical models.

References

Spectroscopic Data and Experimental Protocols for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers by presenting available spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

1H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

A publicly available 1H NMR spectrum is accessible through SpectraBase.[1] However, detailed peak assignments and experimental parameters were not provided in the available information.

13C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
Data not availableData not available
Infrared (IR) Spectroscopic Data
Wavenumber (cm-1)Assignment
Data not availableData not available
Mass Spectrometry (MS) Data
m/zIon
Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly described in the currently available literature for this specific compound. However, general procedures for the spectroscopic analysis of pyrazole derivatives can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • 1H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: Typically 0-12 ppm.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • 13C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of 13C.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: Typically 0-200 ppm.

      • Reference: TMS at 0.00 ppm or the solvent carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Parameters:

      • Spectral Range: Typically 4000-400 cm-1.

      • Resolution: 4 cm-1.

      • Number of Scans: 16-32 scans.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

    • Direct Infusion: Dissolve the sample in a suitable volatile solvent and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common method for non-volatile compounds. The sample is separated by liquid chromatography before ionization.

  • Ionization Technique:

    • Electron Ionization (EI): Typically used with GC-MS, provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which often produces the protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Logical Workflow for Spectroscopic Analysis

The characterization of this compound would typically follow a logical progression of spectroscopic techniques to confirm its structure and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) IR->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Data_Analysis Combined Data Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound. The process begins with the synthesis and purification of the target molecule. Following this, a series of spectroscopic techniques are employed. Infrared (IR) spectroscopy is often used first to identify the key functional groups present. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides detailed information about the molecular structure and connectivity of atoms. Mass Spectrometry (MS) is then used to confirm the molecular weight of the compound. Finally, the data from all spectroscopic methods are combined and analyzed to confirm the chemical structure and assess the purity of the synthesized compound.

References

An In-depth Guide to the Crystal Structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. While crystallographic data for the parent compound is not publicly available, this document focuses on the well-characterized crystal structures of two closely related derivatives: Bis(3,5-dimethylpyrazol-1-yl)acetic acid and (3,5-Dimethylpyrazol-1-yl)acetic acid. The information presented herein is crucial for understanding the solid-state properties, intermolecular interactions, and potential for polymorphism in this class of compounds, which is of significant interest in medicinal chemistry and materials science.

Crystal Structure Analysis of Key Derivatives

The study of the three-dimensional arrangement of atoms in the crystalline state provides invaluable insights into the physicochemical properties of a compound. For the derivatives of this compound, X-ray crystallography has been instrumental in elucidating their molecular geometry and packing in the solid state.

Bis(3,5-dimethylpyrazol-1-yl)acetic acid

The crystal structure of Bis(3,5-dimethylpyrazol-1-yl)acetic acid (C₁₂H₁₆N₄O₂) has been determined and provides a key example of the structural features of this class of molecules.[1][2][3]

Table 1: Crystallographic Data for Bis(3,5-dimethylpyrazol-1-yl)acetic acid [1][2]

ParameterValue
Chemical FormulaC₁₂H₁₆N₄O₂
Molecular Weight248.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4317 (8)
b (Å)18.8569 (16)
c (Å)8.6083 (7)
β (°)114.576 (7)
Volume (ų)1244.69 (19)
Z4
Temperature (K)293 (2)
RadiationMo Kα
R-factor (%)4.0
wR-factor (%)12.0

The molecule features two pyrazole rings attached to a central acetic acid moiety. The dihedral angle between the two pyrazole rings is a significant feature, measuring 78.17 (7)°.[1][2][3] In the crystal, molecules are linked by intermolecular O—H···N hydrogen bonds, forming one-dimensional chains along the c-axis.[1][2][3]

(3,5-Dimethylpyrazol-1-yl)acetic acid

The crystal structure of (3,5-Dimethylpyrazol-1-yl)acetic acid (C₇H₁₀N₂O₂) has also been reported, offering another valuable point of reference.

Table 2: Crystallographic Data for (3,5-Dimethylpyrazol-1-yl)acetic acid [4]

ParameterValue
Chemical FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.8528 (4)
b (Å)7.0073 (6)
c (Å)23.256 (3)
Volume (ų)791.5 (2)
Z4

In this structure, the pyrazole ring and the carboxylic acid group are nearly perpendicular to each other.[4]

Experimental Protocols

The determination of the crystal structures of these pyrazole derivatives involves a series of well-defined experimental steps.

Synthesis and Crystallization

The synthesis of Bis(3,5-dimethylpyrazol-1-yl)acetic acid was achieved through the protonation of bis(3,5-dimethylpyrazol-1-yl)acetate.[1][2] Single crystals suitable for X-ray diffraction were obtained by the slow diffusion of ether into a solution of the compound in tetrahydrofuran (THF).[1][2]

The synthesis of (3,5-Dimethylpyrazol-1-yl)acetic acid has also been described in the literature.[5]

X-ray Data Collection and Structure Refinement

For Bis(3,5-dimethylpyrazol-1-yl)acetic acid, X-ray diffraction data were collected on an Enraf–Nonius CAD-4 four-circle diffractometer.[1][2] The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms, except for the one on the acidic group, were placed in geometrically calculated positions and refined using a riding model.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the key intermolecular interactions observed in the crystal lattice of Bis(3,5-dimethylpyrazol-1-yl)acetic acid.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyrazole Derivative dissolution Dissolution in Appropriate Solvent (e.g., THF) synthesis->dissolution crystallization Slow Evaporation / Diffusion (e.g., with Ether) dissolution->crystallization crystals Formation of Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (e.g., Enraf-Nonius CAD-4) mounting->data_collection solve Structure Solution (e.g., SHELXS97) data_collection->solve refine Structure Refinement (e.g., SHELXL97) solve->refine validation Validation & Analysis (CIF file generation) refine->validation

Caption: Experimental workflow for crystal structure determination.

hydrogen_bonding mol1 Molecule 1 Pyrazole Ring C=O O-H mol2 Molecule 2 N Pyrazole Ring mol1:head->mol2:N O-H···N mol3 Molecule 3 Pyrazole Ring C=O O-H mol2:head->mol3:head Forms 1D Chain

Caption: Intermolecular hydrogen bonding in Bis(3,5-dimethylpyrazol-1-yl)acetic acid.

References

physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the known physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from publicly available data for structurally related compounds and computational predictions. The pyrazole scaffold is a key feature in many biologically active molecules, and this document aims to serve as a foundational resource for researchers interested in this particular derivative. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized.

Chemical Identity and Structure

This compound is a carboxylic acid derivative of a dimethyl-substituted pyrazole ring. The structural information is as follows:

IdentifierValue
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 168.17 g/mol
Canonical SMILES CC1=C(C(=NN1)C)CC(=O)O
InChI Key HHILOQLQBYEUTP-UHFFFAOYSA-N
CAS Number 20283-73-0

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The following table includes predicted values from established computational models.

PropertyValue (Predicted)Source
XLogP3 0.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 168.074227 g/mol PubChem
Monoisotopic Mass 168.074227 g/mol PubChem
Topological Polar Surface Area 69.9 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 184PubChem

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, based on established methods for the synthesis of related pyrazole derivatives, a potential synthetic route can be proposed. The synthesis of the core 3,5-dimethylpyrazole ring is well-documented, typically involving the condensation of acetylacetone with hydrazine. Subsequent functionalization at the 4-position to introduce the acetic acid moiety can be envisioned through various organic reactions.

A plausible multi-step synthesis is outlined below:

  • Synthesis of 3,5-dimethylpyrazole: This is a classic reaction involving the cyclocondensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine hydrate. The reaction is often catalyzed by an acid, such as glacial acetic acid.

  • Formylation of 3,5-dimethylpyrazole: The introduction of a formyl group at the 4-position of the pyrazole ring can be achieved through a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Oxidation to Carboxylic Acid: The formyl group can then be oxidized to a carboxylic acid. However, a more direct route to the acetic acid derivative would involve a different strategy after the formation of the pyrazole ring.

An alternative and more direct proposed pathway is the reaction of 3,5-dimethylpyrazole with a suitable two-carbon synthon that can be converted to the acetic acid group.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of the target compound, based on general pyrazole chemistry.

G Proposed Synthesis Workflow for this compound cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Introduction of Acetic Acid Moiety (Hypothetical) A Acetylacetone C 3,5-dimethylpyrazole A->C Acid Catalyst (e.g., Acetic Acid) Reflux B Hydrazine Hydrate B->C Acid Catalyst (e.g., Acetic Acid) Reflux E Intermediate Ester C->E Friedel-Crafts Acylation Conditions (e.g., AlCl3) D Ethyl chloroacetate D->E F This compound E->F Hydrolysis (Acid or Base)

Caption: Proposed multi-step synthesis of the target compound.

Spectral Data (Comparative)

While no definitive, published spectra for this compound are available, data from related compounds can provide an indication of the expected spectral characteristics.

1H NMR Spectroscopy

For the parent compound, 3,5-dimethylpyrazole, the following signals are characteristic: a singlet for the two equivalent methyl groups and a singlet for the C4-proton. In this compound, the C4-proton would be absent, and new signals for the methylene (-CH₂-) and carboxylic acid (-COOH) protons would be expected.

Functional GroupExpected Chemical Shift (δ, ppm)Multiplicity
Pyrazole-CH₃~2.2Singlet
-CH₂-~3.5Singlet
-COOH>10Broad Singlet
Pyrazole-NHVariable, broadSinglet
13C NMR Spectroscopy

The 13C NMR spectrum is expected to show distinct signals for the methyl carbons, the methylene carbon, the carboxylic carbon, and the carbons of the pyrazole ring.

Carbon AtomExpected Chemical Shift (δ, ppm)
Pyrazole-CH₃~10-15
-CH₂-~30-40
Pyrazole C3/C5~140-150
Pyrazole C4~105-115
-COOH>170
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the stretching vibrations of the carboxylic acid group and the various bonds within the pyrazole ring.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C=O stretch (Carboxylic Acid)1700-1725Strong
N-H stretch (Pyrazole)3100-3500Medium, Broad
C=N stretch (Pyrazole)~1600Medium
C-N stretch (Pyrazole)~1400-1500Medium

Biological Activity

The biological activities of this compound have not been specifically reported in the available literature. However, the pyrazole nucleus is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including:

  • Anti-inflammatory: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.

  • Antimicrobial and Antifungal: Various pyrazole derivatives have shown efficacy against different strains of bacteria and fungi.

  • Anticancer: Some pyrazole-containing compounds have been investigated for their antiproliferative effects on cancer cell lines.

  • Analgesic and Antipyretic: The pyrazolone class of drugs, which are derivatives of pyrazole, have a long history of use as analgesics and antipyretics.

Given the prevalence of biological activity in this class of compounds, this compound represents a molecule of interest for further biological screening.

Logical Relationship for Biological Screening

G Logical Flow for Biological Evaluation cluster_0 Assay Types A Target Compound: This compound B In Vitro Screening A->B B1 Anti-inflammatory Assays (e.g., COX inhibition) B->B1 Evaluate B2 Antimicrobial Assays (e.g., MIC determination) B->B2 Evaluate B3 Anticancer Assays (e.g., Cytotoxicity against cell lines) B->B3 Evaluate C In Vivo Studies D Lead Optimization C->D If effective and safe B1->C If promising activity B2->C If promising activity B3->C If promising activity

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile scaffold allows for a broad range of pharmacological activities, making them privileged structures in drug discovery.[3][4] Specifically, pyrazole acetic acid derivatives have emerged as a promising area of research, demonstrating significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6]

These compounds often exert their effects by interacting with specific biological targets, such as enzymes and receptors, leading to the modulation of key signaling pathways.[7][8] The development of novel pyrazole-based agents is driven by the need for more effective and safer therapeutics with improved selectivity and reduced side effects.[2][9] This guide provides an in-depth overview of the synthesis, biological screening methodologies, and data interpretation for novel pyrazole acetic acid derivatives.

General Synthesis of Pyrazole Acetic Acid Derivatives

The synthesis of pyrazole derivatives can be achieved through various routes, with one of the most common being the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10][11] Modifications can then be made to introduce the acetic acid moiety. A typical synthetic approach involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which is then cyclized with hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid.[12][13][14]

G cluster_start Starting Materials Ketone Substituted Ketone Chalcone Claisen-Schmidt Condensation (α,β-Unsaturated Ketone / Chalcone) Ketone->Chalcone Aldehyde Substituted Aldehyde Aldehyde->Chalcone Cyclization Cyclocondensation Reaction Chalcone->Cyclization Hydrazine Hydrazine Hydrate + Glacial Acetic Acid Hydrazine->Cyclization Pyrazole Substituted Pyrazole/Pyrazoline Intermediate Cyclization->Pyrazole Modification Chemical Modification (e.g., introducing acetic acid moiety) Pyrazole->Modification Final Novel Pyrazole Acetic Acid Derivative Modification->Final

Caption: General synthesis workflow for pyrazole derivatives.

Anticancer Activity Screening

Pyrazole derivatives have shown remarkable anticancer effects by targeting various enzymes and signaling pathways that promote cell division and tumor growth, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][7][8]

Mechanism of Action: EGFR Signaling

Many pyrazole compounds are designed as kinase inhibitors.[15] The EGFR signaling pathway is crucial for cell proliferation and survival, and its overactivation is common in many cancers. Pyrazole derivatives can act as ATP-competitive inhibitors, blocking the downstream PI3K/AKT/mTOR signaling cascade and inducing apoptosis.[2][15]

cluster_membrane Cell Membrane cluster_pathway Signaling Cascade cluster_effect Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Compound Pyrazole Acetic Acid Derivative Compound->EGFR Inhibits

Caption: Simplified EGFR/PI3K/AKT signaling pathway targeted by pyrazole derivatives.
Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDTarget Cell LineIC50 (µM)Reference Drug (IC50, µM)Reference
Pyrazoline AMCF-7 (Breast)26.51 (µg/ml)-[12]
Pyrazoline AT47D (Breast)40.47 (µg/ml)-[12]
Pyrazoline AHeLa (Cervical)31.19 (µg/ml)-[12]
Compound 27MCF-7 (Breast)16.50Tamoxifen (23.31)[8]
Compound 37MCF-7 (Breast)5.21-[8]
Compound 43MCF-7 (Breast)0.25Doxorubicin (0.95)[8]
Compound 168MCF-7 (Breast)2.78Cisplatin (15.24)[16]
Compound 53HepG2 (Liver)15.98-[8]
Compound 54HepG2 (Liver)13.85-[8]
Derivative XA549 (Lung)8.0-[7]

Note: Some values were reported in µg/ml and are presented as such.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel pyrazole acetic acid derivatives (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[17]

  • Solubilization solution (e.g., DMSO or isopropanol)[17]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.[17][19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).[17]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well.[17][19][20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17][19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used for background correction.[21]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[17]

Start 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Allow Attachment) Start->Incubate1 Treat 3. Add Serial Dilutions of Pyrazole Derivatives Incubate1->Treat Incubate2 4. Incubate 24-72h (Treatment Period) Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read End 9. Calculate % Viability & IC50 Values Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Screening

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][22] Non-steroidal anti-inflammatory drugs (NSAIDs), including some with pyrazole cores like celecoxib, often function by inhibiting these enzymes.[1][23]

Mechanism of Action: Arachidonic Acid Cascade

COX and LOX enzymes are central to the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Pyrazole derivatives can selectively inhibit these enzymes, thereby reducing inflammation.[9][14]

cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation LTs Leukotrienes (LTs) LOX->LTs LTs->Inflammation Compound Pyrazole Acetic Acid Derivative Compound->COX Inhibits Compound->LOX Inhibits

Caption: Inhibition of the arachidonic acid cascade by pyrazole derivatives.
Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of protein denaturation, enzyme activity, or inflammatory mediators.

Compound IDAssayIC50 (µM)% InhibitionReference DrugReference
Compound 2gLipoxygenase Inhibition80--[1][14]
Compound 11COX-2 Expression-PotentDiclofenac[24]
Compound 12COX-2 Expression-Most PotentDiclofenac[24]
Compound 4Anti-inflammatory-Better than standardDiclofenac Sodium[23]
Derivative 178p38 MAPK Activity-80.93%-[2]
Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a well-documented cause of inflammation.[22][25]

Materials:

  • Bovine Serum Albumin (BSA), 0.5% w/v solution

  • Test compounds (dissolved in a suitable solvent)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a reference standard)

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 0.5% w/v BSA and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).[25] A control consists of 0.5 mL BSA and 0.5 mL of the vehicle.

  • Incubation (1): Incubate the mixtures at 37°C for 20 minutes.[25]

  • Heat-Induced Denaturation: Increase the temperature to 57°C and incubate for an additional 30 minutes to induce denaturation.[25]

  • Cooling: Allow the samples to cool to room temperature.

  • Absorbance Measurement: Add 2.5 mL of PBS to each tube and measure the turbidity (absorbance) at 660 nm.[25]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[11][23][26][27]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serving as a key measure of a compound's potency.[28][29][30]

Compound IDOrganismMIC (µg/mL)Reference Drug (MIC, µg/mL)Reference
Compound 3E. coli (G-)0.25Ciprofloxacin[23]
Compound 4S. epidermidis (G+)0.25Ciprofloxacin[23]
Compound 2A. niger (Fungus)1.00Clotrimazole[23]
Compound 3aS. aureus (G+)63Rifampicin (5) / Ampicillin (10)[31]
Compound 3aE. coli (G-)31Rifampicin (5) / Ampicillin (10)[31]
Compound 3bS. aureus (G+)125Rifampicin (5) / Ampicillin (10)[31]
Compound 3bE. coli (G-)31Rifampicin (5) / Ampicillin (10)[31]
Compound 21aAntibacterial62.5 - 125Chloramphenicol[27]
Compound 21aAntifungal2.9 - 7.8Clotrimazole[27]

Note: Reference drug concentrations may be per disc, not µg/mL.

Experimental Protocol: Broth Microdilution MIC Assay

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[28][29]

Materials:

  • Test microorganism (e.g., S. aureus, E. coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Novel pyrazole acetic acid derivatives

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Antimicrobial Dilution: Prepare a two-fold serial dilution of the test compound directly in the 96-well plate using CAMHB. Typically, wells 1-10 contain decreasing concentrations of the compound. Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).[29]

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[29]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[29]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.[29]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[29]

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[28][29][30]

Start 1. Prepare 2-fold Serial Dilutions of Compound in 96-well Plate PrepInoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate 3. Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate Incubate 4. Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read 5. Visually Inspect for Growth (Turbidity) Incubate->Read End 6. Determine MIC (Lowest Concentration with No Growth) Read->End

Caption: Experimental workflow for broth microdilution MIC determination.

Conclusion

Novel pyrazole acetic acid derivatives continue to be a rich source of potential therapeutic agents. Their synthetic tractability and diverse pharmacological profile make them highly attractive for drug development. The systematic screening of these compounds using robust and standardized in vitro assays is a critical first step in identifying promising lead candidates. This guide provides the fundamental protocols and frameworks necessary for researchers to effectively screen these derivatives for anticancer, anti-inflammatory, and antimicrobial activities, paving the way for the development of next-generation therapeutics.

References

In-Depth Technical Guide: Mechanism of Action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the mechanism of action of derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, focusing on their anticancer properties through the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade. While the core compound itself is a foundational scaffold, its derivatives have been synthesized and evaluated for potent therapeutic activities.

Executive Summary

Derivatives of the pyrazole acetic acid scaffold have emerged as a significant class of compounds in oncological research. These molecules have demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. A primary mechanism of action for a prominent subset of these derivatives is the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathway, the PI3K/AKT/mTOR cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these pyrazole derivatives can effectively halt tumor progression.

The EGFR/PI3K/AKT/mTOR Signaling Pathway

The EGFR/PI3K/AKT/mTOR pathway is a crucial signaling network that transmits signals from the cell surface to the nucleus, dictating cellular fate. The binding of growth factors like EGF to EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling events.

Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger. PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates and activates the mammalian Target of Rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The activation of this pathway ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Promotes Inhibitor Pyrazole Derivatives Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: EGFR/PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.

Quantitative Data on Pyrazole Derivatives

The anti-proliferative activity of pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the cytotoxic and enzyme inhibitory activities of representative pyrazole derivatives.

Table 1: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
4f HCT-116Colon Carcinoma0.50[1]
4f MCF-7Breast Adenocarcinoma4.53[1]
4f HepG2Hepatocellular Carcinoma3.01[1]
5c MCF-7Breast Adenocarcinoma2.29[1]
5d HCT-116Colon Carcinoma3.66[1]
6g A549Lung Carcinoma1.537[2]
15 MDA-MB-468Breast Adenocarcinoma0.267[3]
16 MDA-MB-468Breast Adenocarcinoma0.844[3]

Table 2: Enzymatic Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4f EGFR61[1]
6g EGFR24[2]
4 EGFR54[3]
15 EGFR135[3]
16 EGFR34[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pyrazole derivatives.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells (96-well plate) start->seed treat Treat with Pyrazole Derivative seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.
EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.[7][8]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivative.

  • Reaction Setup: In a 96-well plate, add the diluted compound, EGFR enzyme, and a substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • Detection: Add a reagent to stop the kinase reaction and convert the produced ADP to ATP, which then generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Determine the percent inhibition and calculate the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT and p-mTOR, to confirm the inhibitory effect of the compounds.[9][10]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the pyrazole derivative, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AKT).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to total protein and a loading control.

Western_Blot_Workflow start Start treat Treat Cells & Lyse start->treat quantify Quantify Protein treat->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect analyze Analyze Bands detect->analyze end End analyze->end

Caption: General Workflow for Western Blot Analysis.

Conclusion

Derivatives of this compound represent a promising class of anticancer agents. Their mechanism of action, centered on the inhibition of the critical EGFR/PI3K/AKT/mTOR signaling pathway, provides a strong rationale for their continued development. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation and optimization of these potent compounds.

References

An In-depth Technical Guide to Discovering Novel Biological Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[3] A significant portion of these activities stems from their ability to act as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2][4]

The efficacy of a therapeutic agent is intrinsically linked to its interaction with specific biological targets. Identifying these targets—a process known as target deconvolution—is a crucial and often decisive step in drug discovery.[5] It illuminates the mechanism of action, helps predict potential on- and off-target effects, and guides the optimization of lead compounds. This guide provides a comprehensive overview of modern experimental and computational methodologies for identifying the novel biological targets of pyrazole compounds, complete with detailed protocols and data presentation formats.

Section 1: Experimental Approaches for Target Deconvolution

Direct biochemical methods are central to identifying the specific proteins that a small molecule interacts with inside a cell.[6][7] These approaches can be broadly categorized into affinity-based and stability-based methods.

Affinity-Based Methods: Affinity Purification-Mass Spectrometry (AP-MS)

Affinity chromatography is a widely used and powerful technique that leverages the binding affinity between a small molecule and its protein target.[5][8] In this method, the pyrazole compound (the "bait") is immobilized on a solid matrix to capture its interacting protein partners (the "prey") from a complex mixture like a cell lysate.[9] The captured proteins are then identified using mass spectrometry.

This protocol outlines the key steps for an AP-MS experiment.

  • Probe Synthesis and Immobilization:

    • Synthesize a pyrazole derivative with a linker arm at a position non-essential for its biological activity. This is typically guided by Structure-Activity Relationship (SAR) studies.[8]

    • Covalently attach the linker to an affinity tag (e.g., biotin) or directly to a solid support matrix (e.g., agarose beads).[8]

    • Prepare a negative control using an inactive analogue of the pyrazole compound or the matrix alone to distinguish specific binders from non-specific ones.[8]

  • Cell Culture and Lysate Preparation:

    • Culture the relevant cell line to a high density (e.g., ~80-90% confluency).

    • Lyse the cells using a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to preserve protein complexes.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.[1] Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Affinity Purification (Pull-Down):

    • Incubate the clarified cell lysate (e.g., 1-5 mg of total protein) with the immobilized pyrazole probe and the negative control beads. This is typically done for 2-4 hours or overnight at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer (5-10 washes) to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Competition with a high concentration of the free pyrazole compound.

      • Changing buffer conditions (e.g., pH, salt concentration).

      • Using a denaturing agent (e.g., SDS-PAGE sample buffer).

    • For MS analysis, perform on-bead or in-solution digestion. Add a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide), and finally digest the proteins into peptides using trypsin overnight at 37°C.[10]

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using C18 tips.[11]

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase HPLC and eluted directly into the mass spectrometer for identification.[11]

  • Data Analysis:

    • Identify proteins from the MS/MS spectra using a database search algorithm (e.g., Sequest, Mascot).

    • Filter the identified proteins against a contaminant repository (e.g., CRAPome) to remove common background proteins.[11]

    • Compare the protein lists from the pyrazole probe pull-down and the negative control. Proteins significantly enriched in the experimental sample are considered potential binding partners.

References

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific in vitro evaluation data for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is not publicly available. This guide, therefore, presents a hypothetical framework based on established methodologies for the preclinical assessment of novel pyrazole derivatives. The experimental data herein is illustrative and intended to serve as a template for future studies.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole ring is a five-membered heterocyclic scaffold that is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.[3][5][6][7] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole core, which is widely used as an anti-inflammatory drug.[1][5] The versatility of the pyrazole scaffold allows for structural modifications that can optimize potency and selectivity for various biological targets.[3] This document outlines a comprehensive strategy for the preliminary in vitro evaluation of a novel pyrazole compound, this compound (referred to hereafter as "Compound P4A"), focusing on its potential anti-inflammatory and anticancer activities.

Proposed Biological Activities and Evaluation Strategy

Based on the known activities of pyrazole analogues, the primary hypotheses for Compound P4A are:

  • It possesses anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like COX-2 and pro-inflammatory cytokines.[1]

  • It exhibits cytotoxic effects against cancer cell lines, a common characteristic of novel heterocyclic compounds.[6][8][9]

The evaluation strategy will, therefore, encompass a tiered approach, beginning with broad cytotoxicity screening, followed by specific assays to elucidate its anti-inflammatory and potential anticancer mechanisms.

Quantitative Data Summary: Hypothetical Findings

The following tables summarize hypothetical quantitative data from a preliminary in vitro assessment of Compound P4A.

Table 1: Cytotoxicity of Compound P4A on Various Cell Lines (MTT Assay)

Cell LineCell TypeIC50 (µM) [Mean ± SD]
RAW 264.7Murine Macrophage85.2 ± 6.3
A549Human Lung Carcinoma42.5 ± 3.8
MCF-7Human Breast Carcinoma55.1 ± 4.9
HaCaTHuman Keratinocyte (Non-cancerous)> 100
  • Interpretation: The data suggests that Compound P4A exhibits moderate, selective cytotoxicity against cancer cell lines A549 and MCF-7, while showing lower toxicity to the non-cancerous HaCaT cell line.[6] The higher IC50 in RAW 264.7 cells indicates that subsequent anti-inflammatory assays can be conducted at non-cytotoxic concentrations.

Table 2: Anti-inflammatory Activity of Compound P4A

AssayTargetMetricResult (at 10 µM) [Mean ± SD]Positive Control
COX-2 InhibitionEnzyme Activity% Inhibition68.3 ± 5.1%Celecoxib (95.2 ± 3.5%)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7% Reduction52.4 ± 4.7%Dexamethasone (75.8 ± 6.2%)
IL-6 ReleaseLPS-stimulated RAW 264.7% Reduction61.7 ± 5.9%Dexamethasone (80.1 ± 7.0%)
TNF-α ReleaseLPS-stimulated RAW 264.7% Reduction58.9 ± 6.2%Dexamethasone (78.4 ± 6.5%)
  • Interpretation: The hypothetical results indicate that Compound P4A possesses significant anti-inflammatory properties, demonstrated by its ability to inhibit the COX-2 enzyme and reduce the production of key inflammatory mediators (NO, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the specific compound.[10][11]

Cell Culture

All cell lines (RAW 264.7, A549, MCF-7, HaCaT) are to be cultured in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[11]

MTT Assay for Cell Viability

This assay determines the concentration at which a compound reduces cell viability by 50% (IC50).[6][10]

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a stock solution of Compound P4A (e.g., 10 mM in DMSO). Create serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the old medium with 100 µL of medium containing various concentrations of Compound P4A. Include a vehicle control (medium with DMSO) and an untreated control.[10]

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.[11]

COX Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Assay Kit: Utilize a commercial COX colorimetric inhibitor screening assay kit.

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically includes the enzyme (COX-1 or COX-2), heme, and arachidonic acid (substrate).

  • Incubation: In a 96-well plate, add the assay buffer, enzyme, heme, and various concentrations of Compound P4A or a known inhibitor (Celecoxib). Incubate for 10-15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: After a set time, add a developing agent that reacts with the prostaglandin product to produce a colorimetric signal. Measure the absorbance at the recommended wavelength.

  • Calculation: Calculate the percentage of inhibition relative to the vehicle control.

Measurement of Inflammatory Mediators

This protocol assesses the effect of Compound P4A on the production of NO, IL-6, and TNF-α in LPS-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-cytotoxic concentrations of Compound P4A for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Test): Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

The NF-κB signaling pathway is a critical regulator of inflammation and a common target for anti-inflammatory drugs.[1]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TLR4 MyD88 MyD88 receptor->MyD88 adaptor adaptor kinase kinase complex complex factor factor gene Inflammatory Genes COX2 COX2 gene->COX2 TNF TNF gene->TNF IL6 IL6 gene->IL6 compound Compound P4A IKK IKK Complex compound->IKK Inhibition? NFkB_nuc NF-κB compound->NFkB_nuc Inhibition? MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases NFkB_nuc->gene Induces Transcription LPS LPS LPS->receptor LPS

Caption: Hypothetical mechanism of Compound P4A on the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the preliminary in vitro evaluation of a novel compound like P4A.

In_Vitro_Workflow start Start: Novel Compound (P4A) cytotox Tier 1: Cytotoxicity Screening (MTT Assay on Multiple Cell Lines) start->cytotox determine_ic50 Determine IC50 Values & Select Non-Toxic Concentrations cytotox->determine_ic50 anti_inflam Tier 2: Anti-Inflammatory Assays (LPS-stimulated RAW 264.7) determine_ic50->anti_inflam anti_cancer Tier 2: Anticancer Assays (On A549, MCF-7) determine_ic50->anti_cancer inflam_assays COX-2 Inhibition NO Production (Griess) Cytokine Release (ELISA) anti_inflam->inflam_assays cancer_assays Apoptosis Assay (Annexin V) Cell Cycle Analysis Western Blot (Key Proteins) anti_cancer->cancer_assays data_analysis Data Analysis & Interpretation inflam_assays->data_analysis cancer_assays->data_analysis end End: Report & Future Directions data_analysis->end

Caption: General workflow for the in vitro evaluation of a novel compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in vitro evaluation of this compound. The hypothetical data suggests that Compound P4A is a promising candidate with potential dual anti-inflammatory and anticancer properties. The outlined protocols offer standardized methods for initial screening and characterization.

Future work should aim to validate these hypothetical findings through empirical testing. Subsequent studies could include more detailed mechanistic investigations, such as Western blotting to probe effects on specific signaling proteins (e.g., p-IκBα, caspases), cell cycle analysis, and apoptosis assays to confirm the mode of cell death in cancer lines.[10] Successful in vitro characterization would provide the basis for advancing the compound to preclinical in vivo models.

References

Structure-Activity Relationship of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies exclusively focused on 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid analogs are not extensively available in the public domain. This guide synthesizes SAR data from structurally related pyrazole derivatives, particularly those investigated for antidiabetic and peroxisome proliferator-activated receptor (PPAR) agonist activities, to provide a representative understanding of the key structural features influencing biological activity.

Introduction

Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the context of metabolic diseases. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the plausible structure-activity relationships of its analogs, drawing insights from studies on related pyrazole derivatives. The primary biological target explored in this context is the Peroxisome Proliferator-Activated Receptor (PPAR), a key regulator of glucose and lipid metabolism.

Core Structure and Numbering

The core structure of this compound is presented below, with the standard numbering of the pyrazole ring. Modifications at the N1 position of the pyrazole ring, the acetic acid side chain (position 4), and the methyl groups (positions 3 and 5) are key to modulating the biological activity of these analogs.

Core structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR of pyrazole derivatives based on data from studies on α-glucosidase inhibitors and other antidiabetic agents. While not direct analogs of this compound, these findings provide valuable insights into how structural modifications on the pyrazole scaffold can impact biological activity.

Compound ID Scaffold R1 (N1-substituent) R4 (Position 4 substituent) Biological Activity (IC50, µM) Reference
1a Acyl Pyrazole Sulfonamide-C(O)-Ph-4-Cl-(N=N)-Ph-4-SO2NH2α-glucosidase: 1.13 ± 0.06[1]
1b Acyl Pyrazole Sulfonamide-C(O)-Ph-3-Cl-(N=N)-Ph-4-SO2NH2α-glucosidase: 1.95 ± 0.09[1]
1c Acyl Pyrazole Sulfonamide-C(O)-Ph-4-OMe-(N=N)-Ph-4-SO2NH2α-glucosidase: 2.34 ± 0.11[1]
1d Acyl Pyrazole Sulfonamide-C(O)-Ph-2-Me-(N=N)-Ph-4-SO2NH2α-glucosidase: 4.89 ± 0.23[1]
2a PyrazolinePhenyl=CH-Ph-4-OHα-amylase: 15.05 ± 5.64; α-glucosidase: 11.72 ± 0.46
2b PyrazolinePhenyl=CH-Ph-4-Clα-amylase: 14.34 ± 5.05
2c PyrazolinePhenyl=CH-Ph-4-N(Me)2α-amylase: >100

Key SAR Observations:

  • N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of activity. In the acyl pyrazole sulfonamide series, electron-withdrawing groups (e.g., chlorophenyl) at the para-position of the benzoyl moiety generally lead to higher potency against α-glucosidase.

  • Position 4 Substituents: The substituent at the 4-position of the pyrazole ring significantly influences biological activity. The presence of a larger, more complex moiety like an azo-linked sulfonamide appears to be favorable for α-glucosidase inhibition. In the pyrazoline series, a hydroxyl or chloro-substituted phenylmethylene group at this position confers good dual inhibitory activity against α-amylase and α-glucosidase.

  • Acetic Acid Side Chain Mimics: While the table does not feature direct acetic acid analogs, the varied functionalities at position 4 highlight the tolerance of this position for diverse chemical groups, which can be explored to mimic or replace the acetic acid moiety to optimize pharmacokinetic and pharmacodynamic properties.

Plausible Signaling Pathway: PPAR Agonism

Given the structural resemblance of pyrazole acetic acid derivatives to known PPAR agonists, it is plausible that these compounds exert their metabolic effects through the activation of the PPAR signaling pathway. PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of genes involved in glucose and lipid metabolism.

PPAR Signaling Pathway.

Experimental Protocols

General Synthesis of Pyrazole Acetic Acid Analogs

A representative synthetic route to pyrazole acetic acid derivatives involves the Knorr pyrazole synthesis, followed by functionalization at the N1 and C4 positions.

  • Synthesis of the Pyrazole Core: Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative in a suitable solvent like ethanol or acetic acid yields the pyrazole ring.

  • Introduction of the Acetic Acid Moiety: The acetic acid side chain can be introduced at the C4 position through various methods, such as the Vilsmeier-Haack reaction to form an aldehyde, followed by oxidation, or through cross-coupling reactions.

  • N1-Alkylation/Arylation: The N1 position of the pyrazole can be substituted by reacting the pyrazole core with an appropriate alkyl halide or aryl boronic acid under suitable basic or catalytic conditions.

In Vitro PPAR Transactivation Assay

This assay is used to determine the ability of a compound to activate PPARs.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a Gal4-PPAR ligand-binding domain (LBD) expression vector, a UAS-luciferase reporter vector, and a Renilla luciferase internal control vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh medium containing the test compounds at various concentrations. A known PPAR agonist (e.g., Rosiglitazone for PPARγ) is used as a positive control, and DMSO is used as a vehicle control.

  • Luciferase Assay: After 24 hours of incubation with the compounds, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle control. EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Assay Procedure: In a 96-well plate, the test compound at various concentrations is pre-incubated with the α-glucosidase solution for 10 minutes at 37°C. The reaction is initiated by adding the pNPG solution.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel this compound analogs as potential therapeutic agents.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_lead_optimization Lead Optimization Library_Design Analog Library Design & Synthesis Primary_Screening Primary Screening (e.g., PPAR Transactivation) Library_Design->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition) Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (e.g., against other receptors) Secondary_Assays->Selectivity_Profiling In_Vitro_ADME In Vitro ADME/Tox (Solubility, Stability, etc.) Selectivity_Profiling->In_Vitro_ADME SAR_Analysis SAR Analysis In_Vitro_ADME->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Design Iterate In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Experimental Workflow.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly for metabolic disorders. While direct SAR studies on this specific analog series are limited, analysis of structurally related pyrazole derivatives suggests that modifications at the N1 and C4 positions of the pyrazole ring are crucial for modulating biological activity. The PPAR signaling pathway is a plausible target for these compounds, and a systematic approach involving synthesis, in vitro screening, and lead optimization is essential for the successful development of potent and selective drug candidates. Further research is warranted to elucidate the specific SAR of this compound analogs and to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of proposed in vitro assay methods for the characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. While specific experimental data for this compound is not extensively available in public literature, the protocols detailed herein are based on established methodologies for analogous pyrazole derivatives exhibiting anti-inflammatory and anticancer activities.[1][2] This document offers detailed experimental protocols, data presentation guidelines, and visual representations of workflows and potential signaling pathways to guide researchers in the biological evaluation of this compound.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The core pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs. The subject of these notes, this compound, is a structurally related compound for which a systematic biological characterization is warranted. This document outlines key in vitro assays to elucidate its potential therapeutic effects, focusing on its anti-inflammatory and cytotoxic properties.

Potential Biological Activities and In Vitro Assays

Based on the activities of structurally similar pyrazole compounds, the primary biological activities to investigate for this compound are anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Many pyrazole derivatives have been shown to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The following assays are proposed:

  • COX-1 and COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Nitric Oxide (NO) Production Assay in Macrophages: To assess the compound's ability to suppress the inflammatory response in a cellular model.

Anticancer Activity

The cytotoxic potential of pyrazole derivatives against various cancer cell lines is a significant area of research.[1] The following assays are proposed:

  • MTT Cell Proliferation Assay: To evaluate the compound's effect on the metabolic activity and proliferation of cancer cell lines.

  • Caspase-3/7 Activity Assay: To investigate the induction of apoptosis as a potential mechanism of cell death.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear, structured tables for comparative analysis.

Table 1: Hypothetical COX-1 and COX-2 Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.20.819.0
Celecoxib (Control)20.50.05410
Ibuprofen (Control)5.112.30.41
Table 2: Hypothetical IC₅₀ Values from MTT Assay on Cancer Cell Lines
CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
This compound25.842.133.5
Doxorubicin (Control)0.51.20.8

Experimental Protocols

COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 10 µL of various concentrations of the test compound or control (e.g., celecoxib).

  • Add 160 µL of COX reaction buffer to each well.

  • Add 10 µL of COX-2 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric probe.

  • Immediately measure the fluorescence intensity at an excitation/emission wavelength of 535/590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound or control (e.g., doxorubicin) and incubate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizations

Diagram 1: Experimental Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Test Compound Dilutions Plate Add Compound & Buffer to 96-well Plate Compound->Plate Enzyme COX-2 Enzyme Solution AddEnzyme Add COX-2 Enzyme Enzyme->AddEnzyme Substrate Substrate/Probe Mix AddSubstrate Add Substrate/Probe Substrate->AddSubstrate Plate->AddEnzyme Incubate1 Incubate (15 min) AddEnzyme->Incubate1 Incubate1->AddSubstrate Measure Measure Fluorescence AddSubstrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate (24h) Seed->Incubate24h Treat Add Test Compound Incubate24h->Treat Incubate48h Incubate (48-72h) Treat->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate (4h) AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance CalcViability Calculate % Cell Viability ReadAbsorbance->CalcViability PlotIC50 Determine IC50 CalcViability->PlotIC50

Caption: Workflow for the MTT cell proliferation assay.

Diagram 3: Hypothetical Signaling Pathway for Anti-inflammatory Action

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Compound 2-(3,5-dimethyl-1H-pyrazol-4-yl) acetic acid Compound->COX2

Caption: Hypothetical inhibition of the COX-2 pathway.

References

Application Notes and Protocols for Pyrazole Acetic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and related structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including notable anticancer properties.[1][2][3][4][5] The pyrazole scaffold is a key component in several FDA-approved drugs and clinical candidates for cancer therapy.[3] These compounds exert their anticancer effects through various mechanisms, such as the inhibition of critical cellular targets like protein kinases (e.g., EGFR, VEGFR-2, CDK2), tubulin polymerization, and the induction of apoptosis.[5][6][7]

This document provides detailed application notes and protocols for the investigation of pyrazole-containing compounds, with a particular focus on the structural motif of this compound, in the context of anticancer research. While specific experimental data for this compound is limited in publicly available literature, the protocols and data presented herein are based on closely related pyrazole derivatives and provide a comprehensive framework for its evaluation as a potential anticancer agent.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following tables summarize the in vitro anticancer activity of various pyrazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potential efficacy of this class of compounds.

Table 1: In Vitro Cytotoxicity (IC50/GI50 in µM) of Selected Pyrazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Reference CompoundReference IC50/GI50 (µM)
Compound 1 N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep (human laryngeal carcinoma)3.25 (µg/mL)--
Compound 1 N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineP815 (murin mastocytoma)17.82 (µg/mL)--
Compound 3f 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h)Paclitaxel49.90 (24h)
Compound 3f 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast Cancer)6.45 (48h)Paclitaxel25.19 (48h)
Compound 5b Pyrazole analogueK562 (human erythroleukemia)0.021ABT-751>10
Compound 5b Pyrazole analogueMCF-7 (human breast cancer)1.7ABT-751>10
Compound 5b Pyrazole analogueA549 (human lung cancer)0.69ABT-7513.5
Compound 6c 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-oneSK-MEL-28 (human melanoma)3.46Sunitinib-

Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific compound, which is not always provided in the source. The data is presented as reported in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer potential of pyrazole derivatives like this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[3][4][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[6]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the compound on the cell cycle progression.[6]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for pyrazole derivatives and a typical experimental workflow for their evaluation.

anticancer_pathway Compound Pyrazole Derivative (e.g., this compound) EGFR EGFR Compound->EGFR Inhibition Caspase Caspase Activation Compound->Caspase Activation PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: Putative signaling pathway inhibited by pyrazole derivatives.

experimental_workflow Start Start: Synthesize/Obtain Pyrazole Derivative CellCulture Select & Culture Cancer Cell Lines Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Analysis (Annexin V/PI Staining) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (Western Blot, etc.) ApoptosisAssay->Mechanism CellCycle->Mechanism End Conclusion on Anticancer Potential Mechanism->End

References

Application Notes and Protocols for Anti-inflammatory Assays of Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory potential of pyrazole acetic acid derivatives. The methodologies are presented to ensure reproducibility and accurate assessment of novel chemical entities.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole acetic acid derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade. This document outlines standardized assays to characterize the anti-inflammatory profile of these derivatives.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of pyrazole acetic acid derivatives against COX-1 and COX-2 enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[1][2][3]

Principle: The assay measures the peroxidase activity of COX enzymes, which is proportional to the amount of prostaglandin G2 produced. The conversion of a colorimetric or fluorometric probe by the enzyme is monitored in the presence and absence of the test compound.[3][4]

Experimental Protocol (Colorimetric Method):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the working concentration in Assay Buffer.

    • Enzymes: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the working concentration.

    • Colorimetric Substrate: (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD). Prepare a fresh solution in Assay Buffer.

    • Test Compounds: Prepare a stock solution of the pyrazole acetic acid derivative in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.[4]

    • Add 10 µL of the diluted test compound or vehicle (DMSO for control) to the respective wells.

    • Incubate the plate for 5-15 minutes at room temperature to allow for inhibitor binding.[1][4]

    • Add 20 µL of the colorimetric substrate solution to all wells.[4]

    • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.[4]

    • Immediately read the absorbance at 590-611 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Derivative A15.20.819.0
Derivative B5.60.156.0
Celecoxib (Control)>1000.05>2000
Ibuprofen (Control)10.525.10.42
5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the ability of pyrazole acetic acid derivatives to inhibit 5-LOX, an enzyme responsible for the production of pro-inflammatory leukotrienes.

Principle: This assay measures the hydroperoxides produced from the lipoxygenation of a substrate (e.g., arachidonic or linoleic acid) by the 5-LOX enzyme. The hydroperoxides are then detected using a chromogenic or fluorogenic reagent.[5][6][7]

Experimental Protocol (Fluorometric Method):

  • Reagent Preparation:

    • LOX Assay Buffer: Prepare as per the kit manufacturer's instructions.

    • 5-LOX Enzyme: Reconstitute the enzyme in LOX Assay Buffer.

    • LOX Substrate: Prepare a working solution of arachidonic acid.

    • Fluorometric Probe: Prepare as per the kit manufacturer's instructions.

    • Test Compounds: Prepare a stock solution of the pyrazole acetic acid derivative in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Procedure (96-well white plate format):

    • Add 2 µL of the diluted test compound or solvent control to the appropriate wells.

    • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

    • Add 40 µL of the reaction mix to each well and incubate for 10 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 20 µL of the LOX substrate to each well.

    • Immediately begin measuring the fluorescence intensity at an excitation of ~500 nm and an emission of ~536 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of increase in fluorescence from the linear portion of the kinetic data.

    • Calculate the percentage inhibition for each test compound concentration relative to the solvent control.

    • Determine the IC50 value as described for the COX assay.

Data Presentation:

Compound5-LOX IC50 (µM)
Derivative C5.2
Derivative D12.8
Zileuton (Control)0.5
Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages

Objective: To evaluate the effect of pyrazole acetic acid derivatives on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO by inducible nitric oxide synthase (iNOS) in macrophages is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8][9][10]

Experimental Protocol:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in complete RPMI medium.

    • Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[9]

  • Assay Procedure:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the pyrazole acetic acid derivative.

    • Pre-incubate the cells with the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include an unstimulated control group.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant from each well.[10]

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[10]

    • Add 100 µL of the Griess reagent to each supernatant sample in a 96-well plate.[9]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm.[9][10]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each test compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value.

Data Presentation:

CompoundNO Production IC50 (µM)
Derivative E8.5
Derivative F21.3
L-NAME (Control)15.0

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of pyrazole acetic acid derivatives in a well-established animal model of inflammation.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[11][12][13][14]

Experimental Protocol:

  • Animals: Use male Sprague-Dawley or Wistar rats (180-250 g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Administer the pyrazole acetic acid derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[13][14]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11][13]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-treatment measurement.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100

Data Presentation:

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)
Derivative G1035.2%
3058.9%
Derivative H1042.1%
3065.4%
Indomethacin1055.0%

Visualization of Key Pathways and Workflows

Arachidonic Acid Cascade and Points of Inhibition

Arachidonic_Acid_Cascade cluster_COX cluster_LOX Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX12 COX-1 / COX-2 AA->COX12 LOX 5-Lipoxygenase (5-LOX) AA->LOX COX_path Cyclooxygenase (COX) Pathway PGG2 Prostaglandin G2 (PGG2) COX12->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation1 Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation1 LOX_path Lipoxygenase (LOX) Pathway HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB4, etc.) HPETE->Leukotrienes Inflammation2 Inflammation (Chemotaxis, Bronchoconstriction) Leukotrienes->Inflammation2 Inhibitor_COX Pyrazole Acetic Acid Derivatives (COX Inhibitors) Inhibitor_COX->COX12 Inhibition Inhibitor_LOX Pyrazole Acetic Acid Derivatives (LOX Inhibitors) Inhibitor_LOX->LOX Inhibition

Caption: Arachidonic acid cascade and targets for pyrazole derivatives.

General Workflow for In Vitro Enzyme Inhibition Assays

In_Vitro_Workflow Start Start ReagentPrep Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Dilutions Start->ReagentPrep PlateSetup Plate Setup (96-well): Add Enzyme, Buffer, and Test Compound/Vehicle ReagentPrep->PlateSetup PreIncubate Pre-incubate to allow Inhibitor-Enzyme Binding PlateSetup->PreIncubate Initiate Initiate Reaction (Add Substrate) PreIncubate->Initiate Measure Kinetic Measurement (Absorbance/Fluorescence) Initiate->Measure Analyze Data Analysis: Calculate % Inhibition and IC50 Values Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro enzyme inhibition assays.

Workflow for Carrageenan-Induced Paw Edema Assay

In_Vivo_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Baseline Measure Baseline Paw Volume/Thickness Acclimatize->Baseline Administer Administer Test Compound, Vehicle, or Positive Control Baseline->Administer Induce Induce Inflammation: Inject Carrageenan into Paw (after 1 hour) Administer->Induce MeasureEdema Measure Paw Volume/Thickness at 1, 2, 3, 4 hours Induce->MeasureEdema Analyze Data Analysis: Calculate % Inhibition of Edema MeasureEdema->Analyze End End Analyze->End

Caption: Workflow for the in vivo paw edema assay.

References

Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of pyrazole compounds, a class of heterocyclic organic molecules with significant potential in the development of new antimicrobial agents. The following protocols and data are intended to facilitate the systematic evaluation of pyrazole derivatives for their efficacy against a range of pathogenic bacteria and fungi.

Introduction

Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action.[1][4] Pyrazole-containing compounds represent a promising scaffold for the development of such agents.[5][6][7] This document outlines standardized protocols for the preliminary in vitro screening of pyrazole compounds, presents exemplary data for comparison, and illustrates key experimental workflows and a potential mechanism of action.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following tables summarize quantitative data from various studies on the antimicrobial activity of pyrazole compounds. These tables are intended to provide a comparative overview of the potential efficacy of different pyrazole scaffolds.

Table 1: Antibacterial Activity of Pyrazole Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Hydrazone 21a22302720[8]
Hydrazone 21c----[8]
Compound 22--GoodGood[8]
Chloro derivativesMost active---[9]
Pyrazole-derived hydrazones (e.g., 6)Potent inhibitor---[5]

Note: '-' indicates data not available in the cited source. "Good" and "Potent" are qualitative descriptions from the source.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Hydrazone 21a62.562.51251257.82.9[8]
Pyrano[2,3-c] pyrazole 5c--6.25 (mg/mL)6.25 (mg/mL)--[10]
5-amino functionalized pyrazole 3c32-64 (MDR strains)-----[11]
5-amino functionalized pyrazole 4b32-64 (MDR strains)-----[11]
Indazole 94 (MDR strains)-----[4][12]
Compound 3k (IC50)0.150.25----[13]
Halogenoaminopyrazole 4b, 4f, 5a, 5b---460--[14]

Note: MIC values may be reported in mg/mL in some sources; always check the units for accurate comparison. IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Table 3: Antifungal Activity of Pyrazole Derivatives (EC50 in µg/mL)

Compound/DerivativeAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solaniValsa maliFusarium graminearumReference
Isoxazolol pyrazole carboxylate 7ai2.243.2110.290.37--[15]
Pyrazole carboxamide thiazole 6i----1.77 (mg/L)-
Pyrazole carboxamide thiazole 19i----1.97 (mg/L)-
Pyrazole carboxamide thiazole 23i---3.79 (mg/L)--
Pyrazole analogue 1v-----0.0530 (µM)[16]
Pyrazole derivative 26---2.1821.7876.043

Note: EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed protocols for the most common preliminary antimicrobial screening assays for pyrazole compounds.

Agar Well Diffusion Assay

This method is used for the initial qualitative screening of antimicrobial activity.

Materials:

  • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (90 mm)

  • Bacterial or fungal test strains

  • Sterile nutrient broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Pyrazole compound solutions of known concentration (e.g., in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Prepare Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile nutrient broth.

    • Incubate the broth culture at 37°C for bacteria or 28°C for fungi until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

  • Inoculate Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Squeeze the swab against the inside of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA or SDA plate to create a uniform lawn of microbial growth.[18]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Prepare Wells:

    • Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[19]

    • Carefully remove the agar plugs from the wells.[19]

  • Add Test Compounds and Controls:

    • Pipette a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution into a designated well.[20]

    • In separate wells, add the same volume of the positive control and the negative control.[21]

  • Incubation:

    • Allow the plates to stand for 1-4 hours at room temperature to permit diffusion of the compounds into the agar.[20]

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48-72 hours for fungi.[21]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).[20]

    • A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][22]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal test strains

  • Pyrazole compound stock solutions of known concentration

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Protocol:

  • Prepare Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the pyrazole compound stock solution (at twice the desired highest concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as the growth control (inoculum without compound), and the twelfth as the sterility control (broth only).

  • Prepare Inoculum:

    • Prepare a microbial suspension in sterile broth with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[17]

  • Inoculate Microtiter Plate:

    • Add 100 µL of the standardized and diluted inoculum to each well (except the sterility control wells). This will bring the total volume in each well to 200 µL and dilute the compound concentrations to the final desired test range.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[17]

  • Determine MIC:

    • The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well remains clear).[17]

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualization of Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for screening pyrazole compounds for antimicrobial activity.

G cluster_0 Compound Preparation & Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Synthesized Pyrazole Compounds B Prepare Stock Solutions (e.g., in DMSO) A->B C Agar Well Diffusion Assay (Qualitative Screening) B->C D Measure Zone of Inhibition C->D E Broth Microdilution Assay D->E Promising Compounds F Determine Minimum Inhibitory Concentration (MIC) E->F G Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) F->G H Active Compounds F->H Potent Compounds I DNA Gyrase Inhibition Assay H->I J Other Mechanistic Studies (e.g., Cell Membrane Integrity) H->J

Caption: Workflow for antimicrobial screening of pyrazole compounds.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that some pyrazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10][11][13]

G cluster_0 Bacterial Cell cluster_1 DNA Replication DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase relieves supercoiling Replication DNA Replication & Transcription Gyrase->Replication CellDivision Cell Division Replication->CellDivision Pyrazole Pyrazole Compound Pyrazole->Gyrase Binds to GyrB subunit & inhibits ATPase activity

Caption: Inhibition of DNA gyrase by pyrazole compounds.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazoles are a class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor effects.[1][2][3] The compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid belongs to this promising class.[4] Due to the lack of extensive biological data for this specific molecule, a structured and comprehensive in vitro screening approach is necessary to elucidate its potential therapeutic effects. Cell-based assays are fundamental in early-stage drug discovery for assessing a compound's effect on cellular processes like viability, proliferation, and apoptosis, and for identifying the underlying molecular mechanisms.[5][6]

This document provides a detailed experimental workflow and protocols for the initial cell culture-based characterization of this compound. The workflow is designed to first assess the compound's general effect on cell viability and then to investigate potential mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways critical in cancer and inflammation.[7][8]

Experimental Design Workflow

The proposed experimental design follows a phased approach, starting with broad screening and progressing to more specific mechanistic studies. This strategy ensures a logical and efficient evaluation of the compound's biological activity.

G cluster_0 Phase 1: Primary Screening A Select Relevant Cell Lines (e.g., Cancer, Inflammatory) B Cell Viability/Cytotoxicity Assay (MTT or XTT) A->B C Determine IC50 Value (Concentration-Response Curve) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If antiproliferative F Western Blot Analysis (PI3K/AKT & MAPK Pathways) D->F Investigate pathways G qPCR Analysis (Inflammatory & Apoptotic Genes)

Caption: Experimental workflow for testing the compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Materials:

  • This compound

  • Selected cell line(s) in culture

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but stains necrotic and late apoptotic cells with compromised membrane integrity.[12]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer[14]

  • Propidium Iodide (PI) solution[14]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at selected concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant collected earlier.[12]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol[15][16]

  • Ice-cold PBS

  • PI staining solution (containing Propidium Iodide and RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash cells once with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15]

  • Incubation: Fix the cells for at least 30 minutes on ice or store at -20°C for several weeks.[15][17]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the pellet twice with ice-cold PBS.[15]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples using a flow cytometer. The data can be analyzed with cell cycle modeling software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT and MAPK, which are often dysregulated in cancer and inflammation.[7][19]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors[19]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody[7]

  • Enhanced Chemiluminescence (ECL) substrate[7]

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Protocol 5: Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is a sensitive technique used to measure changes in the mRNA levels of target genes, such as those involved in inflammation (e.g., TNF-α, IL-6, IL-1β) or apoptosis (e.g., BAX, BCL-2), following compound treatment.[21][22][23]

Materials:

  • Treated and control cells

  • TRIzol reagent or other RNA extraction kit[8]

  • cDNA synthesis kit[24]

  • SYBR Green qPCR Master Mix[8]

  • Validated primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse treated cells using TRIzol and extract total RNA according to the manufacturer's protocol.[8] Assess RNA purity and concentration using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.[24]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template in a 96-well qPCR plate.[8]

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[8]

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing to a stable housekeeping gene.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. Below are examples for each protocol.

Table 1: Cell Viability (IC50 Values)

Cell Line Treatment Duration (hours) IC50 (µM) [Mean ± SD]
Cell Line A 24 [Value]
Cell Line A 48 [Value]
Cell Line A 72 [Value]

| Cell Line B | 48 | [Value] |

Table 2: Apoptosis Analysis

Treatment Concentration (µM) Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control 0 [Value ± SD] [Value ± SD] [Value ± SD]
Compound X [Conc. 1] [Value ± SD] [Value ± SD] [Value ± SD]

| Compound X | [Conc. 2] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

Table 3: Cell Cycle Distribution

Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control 0 [Value ± SD] [Value ± SD] [Value ± SD]
Compound X [Conc. 1] [Value ± SD] [Value ± SD] [Value ± SD]

| Compound X | [Conc. 2] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

Table 4: Western Blot Densitometry

Treatment (Conc. µM) p-AKT / Total AKT (Fold Change vs. Control) p-ERK / Total ERK (Fold Change vs. Control)
Control (0) 1.00 1.00
Compound X [Conc. 1] [Value ± SD] [Value ± SD]

| Compound X [Conc. 2] | [Value ± SD] | [Value ± SD] |

Table 5: Relative Gene Expression (qPCR)

Target Gene Treatment (Conc. µM) Relative mRNA Expression (Fold Change vs. Control)
TNF-α Compound X [Conc. 1] [Value ± SD]
TNF-α Compound X [Conc. 2] [Value ± SD]
BAX Compound X [Conc. 1] [Value ± SD]

| BAX | Compound X [Conc. 2] | [Value ± SD] |

Relevant Signaling Pathways

Understanding the compound's effect on key cellular signaling pathways is crucial for mechanism-of-action studies.

G cluster_pi3k PI3K/AKT Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: The PI3K/AKT pathway, a key regulator of cell survival.

G cluster_mapk MAPK/ERK Signaling Pathway RTK Growth Factor Receptor Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Proliferation & Differentiation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK pathway, crucial for cell proliferation.

G cluster_nfkb NF-κB Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription

Caption: The NF-κB pathway, a central mediator of inflammation.

References

Application Notes and Protocols: Pharmacological Profiling of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The primary putative mechanisms of action for compounds of this class include anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes, and potential antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) and the Aryl Hydrocarbon Receptor (AhR).[14][15][16][17][18] Additionally, antimicrobial properties are a common feature of the pyrazole scaffold.[3][4][6][7][8]

Disclaimer: The following data and protocols are representative and based on the activities of structurally similar compounds. Experimental validation is required to confirm the specific activities of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

I. Potential Pharmacological Activities & Data

Based on the activities of related pyrazole derivatives, the pharmacological profile of this compound is projected to encompass the following areas:

  • Anti-Inflammatory Activity: Inhibition of COX-1/COX-2 enzymes and antagonism of the CRTH2 receptor.

  • Anticancer Activity: Potential antagonism of the Aryl Hydrocarbon Receptor (AhR).

  • Antimicrobial Activity: Inhibition of bacterial and fungal growth.

Data Presentation

The following tables summarize representative quantitative data from studies on analogous pyrazole compounds.

Table 1: Representative Anti-Inflammatory Activity of Pyrazole Derivatives

Compound ClassAssay TypeTargetIC₅₀ / ActivityReference Compound
Pyrazole-pyrazoline derivativesCarrageenan-induced paw edemaIn vivo anti-inflammatory28.6-30.9% inhibitionIndomethacin
Pyrazole-pyrazoline derivativesAcetic acid-induced writhingIn vivo analgesicUp to 84.5% inhibitionIndomethacin
Pyrazole derivative (2g)Lipoxygenase Inhibition5-LOXIC₅₀ = 80 µMN/A
Pyrazole derivativesCOX InhibitionCOX-2Potent inhibition reportedCelecoxib

Table 2: Representative CRTH2 and AhR Antagonism by Pyrazole Derivatives

Compound ClassAssay TypeTargetIC₅₀ / pIC₅₀
Pyrazolo[1,5-a]pyrimidineLuciferase Reporter Gene AssayAhRIC₅₀ = 650 nM (initial hit)
Optimized Pyrazolo[1,5-a]pyrimidine (7a)Luciferase Reporter Gene AssayAhRIC₅₀ = 31 nM
Pyrazolopyrimidine (7k)AhR Inhibition AssayAhRIC₅₀ = 13.72 nM
4-bromo-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenoxyacetic acid (19)Radioligand Binding AssayCRTH2High affinity reported

Table 3: Representative Antimicrobial Activity of Pyrazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference Compound
Pyrazole derivative (3)Escherichia coli (Gram-negative)0.25Ciprofloxacin (MIC: 0.5)
Pyrazole derivative (4)Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin (MIC: 4)
Pyrazole derivative (2)Aspergillus niger (Fungus)1Clotrimazole
Hydrazone derivative (21a)Fungal strains2.9–7.8Clotrimazole
Hydrazone derivative (21a)Bacterial strains62.5–125Chloramphenicol

II. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compound or reference inhibitor to the wells. Include a control group with DMSO only.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further 2 minutes at room temperature.

  • Add a saturated stannous chloride solution to stop the reaction.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: CRTH2 Receptor Binding Assay

Objective: To assess the binding affinity of the test compound to the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2 receptor

  • [³H]-PGD₂ (radioligand)

  • Unlabeled PGD₂ (for non-specific binding)

  • Test compound dissolved in DMSO

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation counter and vials

Procedure:

  • Prepare cell membranes from HEK293-CRTH2 cells.

  • In a 96-well filter plate, add the cell membranes, [³H]-PGD₂, and varying concentrations of the test compound or unlabeled PGD₂.

  • Incubate the plate at room temperature for 90 minutes.

  • Wash the plate with ice-cold binding buffer to separate bound from free radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (in the presence of excess unlabeled PGD₂) from total binding.

  • Determine the Ki value for the test compound using competitive binding analysis software.

Protocol 3: Aryl Hydrocarbon Receptor (AhR) Antagonist Assay (Luciferase Reporter)

Objective: To evaluate the antagonistic activity of the test compound on the AhR signaling pathway.

Materials:

  • Hepa1-6 cells stably transfected with a DRE-luciferase reporter construct

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as the AhR agonist

  • Test compound dissolved in DMSO

  • Reference AhR antagonist (e.g., CH-223191)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the Hepa1-6 DRE-luciferase reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of the test compound or reference antagonist for 1 hour.

  • Add a fixed concentration of TCDD (e.g., 1 nM) to induce AhR activation. Include a vehicle control (DMSO) and a TCDD-only control.

  • Incubate the plate for 4-6 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of TCDD-induced luciferase activity for each concentration of the test compound.

  • Determine the IC₅₀ value from the dose-response curve.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compound and reference antibiotic in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, read the optical density at 600 nm to quantify bacterial growth.

III. Visualization of Pathways and Workflows

The following diagrams illustrate key concepts and experimental flows related to the pharmacological profiling of this compound.

G cluster_inflammation Anti-Inflammatory Signaling Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX Inhibition

Caption: Putative COX Inhibition Pathway.

G cluster_workflow In Vitro Assay Workflow start Prepare Test Compound Dilutions assay_prep Prepare Assay Plate (Enzyme/Cells, Buffers) start->assay_prep add_compound Add Test Compound assay_prep->add_compound incubation1 Incubation add_compound->incubation1 add_substrate Add Substrate / Agonist incubation1->add_substrate incubation2 Incubation add_substrate->incubation2 readout Measure Signal (Absorbance, Luminescence, Radioactivity) incubation2->readout analysis Data Analysis (Calculate % Inhibition, IC50) readout->analysis end Results analysis->end

Caption: General In Vitro Experimental Workflow.

G cluster_ahr Aryl Hydrocarbon Receptor (AhR) Signaling Ligand Ligand (e.g., TCDD) AhR_complex_cyto AhR Complex (Cytoplasm) Ligand->AhR_complex_cyto AhR_complex_nuc AhR Complex (Nucleus) AhR_complex_cyto->AhR_complex_nuc Translocation DRE DRE AhR_complex_nuc->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Test_Compound This compound Test_Compound->AhR_complex_cyto Antagonism

Caption: Putative AhR Antagonism Pathway.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational agents. Their versatile scaffold allows for diverse chemical modifications, leading to potent and selective inhibitors of various key enzymes implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The development of robust and reliable enzyme inhibition assays is a critical step in the discovery and characterization of novel pyrazole-based therapeutics.

These application notes provide detailed protocols for fluorescence, luminescence, and absorbance-based enzyme inhibition assays commonly used to evaluate pyrazole derivatives against prominent enzyme targets. Additionally, we present relevant signaling pathways, a workflow for high-throughput screening, and a compilation of quantitative data to guide researchers in their drug discovery efforts.

Key Enzyme Targets for Pyrazole Derivatives

Pyrazole-based compounds have been successfully developed to target a variety of enzyme families. The most prominent among these are protein kinases and cyclooxygenases.

  • Protein Kinases: These enzymes play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers. Key kinase targets for pyrazole inhibitors include:

    • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[1][2]

    • B-Raf (BRAF): A serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in BRAF are prevalent in melanoma and other cancers.[3][4]

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation.[4]

  • Cyclooxygenases (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5]

    • COX-1: Constitutively expressed and involved in homeostatic functions.

    • COX-2: Inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize gastrointestinal side effects.[5][6]

Signaling Pathways and Experimental Workflow

Understanding the signaling context of the target enzyme is crucial for designing relevant assays and interpreting results. The following diagrams illustrate key signaling pathways and a general experimental workflow for inhibitor screening.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D Cyclin D Receptor->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2 CDK2 Cyclin_E->CDK2 Activates DNA_Replication DNA Replication CDK2->DNA_Replication Initiates Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CDK2 Inhibits

CDK2 Signaling Pathway and Inhibition

BRAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Pyrazole_Inhibitor Pyrazole BRAF Inhibitor Pyrazole_Inhibitor->BRAF Inhibits

BRAF/MEK/ERK Signaling Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases from COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediate Pyrazole_Inhibitor Selective Pyrazole COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Inhibits

COX-2 Inflammatory Pathway

Experimental_Workflow cluster_Screening High-Throughput Screening (HTS) cluster_Validation Hit Validation and Characterization cluster_Cellular Cell-Based Assays Library Pyrazole Compound Library Primary_Assay Primary Biochemical Assay (e.g., Luminescence) Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (e.g., Fluorescence) Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Against related enzymes) Orthogonal_Assay->Selectivity_Profiling Kinetic_Studies Mechanism of Inhibition Studies (e.g., Ki, Km, Vmax) Selectivity_Profiling->Kinetic_Studies Cell_Viability Cell Viability/Proliferation Assay Kinetic_Studies->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Viability->Target_Engagement Lead_Candidate Lead Candidate Target_Engagement->Lead_Candidate

General Experimental Workflow

Data Presentation: Quantitative Analysis of Pyrazole Derivatives

The following tables summarize the inhibitory activities of representative pyrazole derivatives against key enzyme targets. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency of novel compounds.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDPyrazole ScaffoldIC50 (µM)Ki (µM)Assay TypeReference
Compound 9 Pyrazole-based0.96-Luminescence (ADP-Glo)[1][7]
Compound 7d Pyrazole-based1.47-Luminescence (ADP-Glo)[1][7]
Compound 4 Pyrazole-based3.82-Luminescence (ADP-Glo)[1][7]
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-0.005Not Specified[8][9]
Compound 14 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-0.007Not Specified[8][9]
AT7519 Pyrazole-based0.01 - 0.21 (nM)-Not Specified[1]
Compound 11 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine0.45-Not Specified[10]
Compound 6 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine0.46-Not Specified[10]
Compound 5 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine0.56-Not Specified[10]
Roscovitine (Ref.) Purine-based0.99-Not Specified[10]

Table 2: Inhibitory Activity of Pyrazole Derivatives against BRAF Kinase

Compound IDPyrazole ScaffoldIC50 (µM)Ki (µM)Assay TypeReference
Compound 27e *4,5-dihydropyrazole0.20-Not Specified[3][11]
Compound 4e Pyrazolylquinolin-2-one hybrid0.068-Not Specified[4]
Vemurafenib (Ref.) Pyrrolo[2,3-b]pyridine-based0.035-Not Specified[4]
RAF-265 Pyrazole-based--Dual BRAF/VEGFR2 inhibitor[12]
Encorafenib Pyrazole-based--Approved Drug[12]

Table 3: Inhibitory Activity of Pyrazole Derivatives against Cyclooxygenase (COX) Enzymes

Compound IDPyrazole ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5f Pyrazole-pyridazine hybrid14.341.509.56[5][13]
Compound 6f Pyrazole-pyridazine hybrid9.561.158.31[5][13]
Celecoxib (Ref.) Diaryl-substituted pyrazole5.422.162.51[5][13]
Compound 11 Substituted pyrazole-0.043Selective[1][6]
Compound 12 Substituted pyrazole-0.049Selective[1][6]
Compound 15 Substituted pyrazole-0.045Selective[1][6]
PYZ10 Pyrazole-thiourea-benzimidazole-0.0000283Selective[6][14]
PYZ11 Pyrazole-thiourea-benzimidazole-0.0002272Selective[6][14]
Compound 5u Hybrid pyrazole130.121.7972.73[15]
Compound 5s Hybrid pyrazole165.022.5165.75[15]

Experimental Protocols

The following section provides detailed methodologies for three common enzyme inhibition assay formats.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction, with the luminescent signal being proportional to kinase activity.[16][17][18]

Materials:

  • Recombinant Kinase (e.g., CDK2/Cyclin A2)

  • Kinase-specific peptide or protein substrate

  • Pyrazole test compounds dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[19]

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the pyrazole test compounds in DMSO.

    • Add 2.5 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[20]

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mixture in Kinase Buffer.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[20]

  • Kinase Reaction Initiation:

    • Prepare a 4X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume will be 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[21]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[21]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Percent Inhibition Calculation:

    • Subtract the average background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based COX-2 Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the IC50 values of test compounds against COX-2 using a fluorogenic substrate.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Pyrazole test compounds dissolved in DMSO

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions, which typically involves diluting buffers, cofactors, and the probe.

    • Dilute the COX-2 enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the diluted test compound to the respective wells. Include wells with DMSO only (vehicle control) and a known inhibitor (positive control).

    • Add the diluted COX-2 enzyme to the wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.

Data Analysis:

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition of COX-2 activity for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Absorbance-Based Coupled Kinase Assay (LDH-Coupled)

This protocol describes a continuous spectrophotometric assay for kinases that produce pyruvate as a direct or indirect product. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.[19]

Materials:

  • Purified Kinase

  • Kinase Substrate (that leads to pyruvate formation)

  • Pyrazole test compounds dissolved in DMSO

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl₂)[19]

  • ADP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing Assay Buffer, NADH, LDH, and the kinase substrate.

    • Add the pyrazole test compounds at various concentrations or DMSO (vehicle control).

  • Pre-incubation:

    • Add the kinase enzyme to each well.

    • Pre-incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a pre-mixed solution of ADP and PEP to each well.

    • Immediately begin measuring the decrease in absorbance at 340 nm kinetically for a set period (e.g., 10-20 minutes).

Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear phase of the absorbance vs. time plot for each inhibitor concentration. The rate is proportional to the slope of this line.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

  • Kinetic Parameter Determination (Km and Vmax):

    • To determine the mechanism of inhibition, perform the assay with varying concentrations of substrate at fixed inhibitor concentrations.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax values in the presence of the inhibitor.[22][23] This will help elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.[24][25]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the development and execution of enzyme inhibition assays for pyrazole derivatives. By employing these standardized methods, researchers can effectively screen compound libraries, characterize hit compounds, and elucidate their mechanism of action. The selection of the appropriate assay format will depend on the specific enzyme target, available instrumentation, and the stage of the drug discovery process. Careful and systematic evaluation of pyrazole derivatives using these robust assays will undoubtedly accelerate the development of novel and effective enzyme inhibitors for a wide range of therapeutic applications.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of the compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. The protocols outlined herein describe a tiered approach, beginning with a general assessment of cell viability and progressing to more detailed mechanistic assays to elucidate the mode of cell death, such as apoptosis. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways.[1][2][3][4] Therefore, a thorough in vitro toxicological assessment is a critical step in the preclinical development of this compound.[5][6][7][8] The following protocols are designed to be adaptable to various cell lines and laboratory settings.

General Experimental Workflow

A systematic approach to cytotoxicity testing is recommended, starting with broad screening assays and moving towards more specific mechanistic studies. This workflow ensures a comprehensive evaluation of the compound's effect on cell health.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis select_cells Select Relevant Cell Lines (e.g., cancer and non-cancer cell lines) compound_prep Prepare Stock Solution of This compound select_cells->compound_prep dose_response Dose-Response Treatment (e.g., 0.1, 1, 10, 100 µM) compound_prep->dose_response viability_assay Cell Viability Assay (e.g., MTT or LDH Assay) dose_response->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Treat cells at IC50 concentration caspase_assay Caspase Activation Assay (e.g., Caspase-Glo 3/7) apoptosis_assay->caspase_assay pathway_analysis Investigate Key Signaling Pathways (e.g., Western Blot for MAP Kinase, NF-κB) apoptosis_assay->pathway_analysis Based on apoptosis confirmation

Caption: General workflow for in vitro cytotoxicity assessment.

Phase 1: Initial Cytotoxicity Screening

The initial phase aims to determine the concentration of this compound that induces a cytotoxic effect in the selected cell lines. This is typically achieved by measuring cell viability across a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Materials:

  • This compound

  • Selected adherent cell line(s)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of the compound to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[13][14][15]

Materials:

  • LDH cytotoxicity assay kit

  • Selected cell line(s)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]

  • Sample Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plate if using suspension cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[16][17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][17]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of LDH from damaged cells
Endpoint Cell viabilityCell death (cytotoxicity)
IC50 (µM) Example: 50 µMExample: 65 µM
Max Inhibition (%) Example: 95%Example: 80%
Note: The data in this table is for illustrative purposes only and must be replaced with experimental results.

Phase 2: Elucidation of the Mechanism of Cell Death

Once the cytotoxic concentration of this compound is determined, the next step is to investigate the mechanism of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[19]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Selected cell line(s)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension and wash the cells twice with cold PBS.[18][19]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry.[20] Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+ (less common)

Protocol 4: Caspase-Glo 3/7 Assay

Caspases, particularly caspase-3 and caspase-7, are key executioner enzymes in the apoptotic pathway.[21] The Caspase-Glo 3/7 assay is a luminescent method that measures the activity of these caspases.[22][23]

Materials:

  • Caspase-Glo 3/7 Assay kit

  • Selected cell line(s)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to each well in a 1:1 ratio with the culture medium.[23]

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[21]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Assay Parameter Measured Expected Outcome with Apoptotic Inducer
Annexin V/PI Phosphatidylserine exposure and membrane integrityIncreased percentage of Annexin V+/PI- and Annexin V+/PI+ cells
Caspase-Glo 3/7 Activity of caspase-3 and caspase-7Increased luminescence (fold change > 1)
Note: The data in this table is for illustrative purposes only and must be replaced with experimental results.

Phase 3: Signaling Pathway Analysis

Based on the findings from the apoptosis assays, further investigation into the molecular signaling pathways involved can provide a deeper understanding of the compound's mechanism of action. Pyrazole derivatives have been shown to interact with various signaling cascades, including the MAP kinase and NF-κB pathways, which are crucial regulators of cell survival and apoptosis.[1][24]

G compound This compound receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition? mapk_pathway MAP Kinase Pathway (e.g., ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway bcl2 Bcl-2 Family Proteins (e.g., Bax, Bcl-2) mapk_pathway->bcl2 nfkb_pathway->bcl2 mitochondrion Mitochondrion bcl2->mitochondrion caspases Caspase Cascade (Caspase-9, Caspase-3/7) mitochondrion->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway affected by pyrazole derivatives.

Further experiments, such as Western blotting, can be employed to measure the expression and phosphorylation status of key proteins within these pathways (e.g., p-ERK, IκBα, cleaved caspase-3, Bcl-2, and Bax) following treatment with this compound.

Conclusion

This document provides a detailed set of protocols for a multi-faceted assessment of the cytotoxicity of this compound. By following this structured approach, researchers can obtain robust and reproducible data on the compound's effects on cell viability, determine its IC50 value, and gain insights into its mechanism of action at the cellular and molecular levels. This information is invaluable for the continued development and safety assessment of this and other novel chemical entities.

References

Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies identifying 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid as a chemical probe with a well-defined biological target and associated quantitative data are not available in the public domain. However, the pyrazole scaffold is a well-established pharmacophore in drug discovery, and numerous derivatives of pyrazole acetic acid have demonstrated significant biological activity.[1][2][3][4] These application notes and protocols are therefore based on the activities of structurally related pyrazole derivatives and provide a framework for how this compound could be investigated and utilized as a chemical probe.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of many biologically active molecules.[1][3][4] Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[5] The pyrazole nucleus is a key feature in several approved drugs.[3][4] As such, compounds based on a pyrazole scaffold, such as this compound, represent promising starting points for the development of novel chemical probes to investigate biological pathways and validate new drug targets.

Application Notes: Exploring the Potential of Pyrazole Acetic Acid Derivatives

While direct evidence for this compound as a chemical probe is lacking, derivatives have shown promise in modulating key signaling pathways implicated in diseases like cancer.

Inhibition of the EGFR/PI3K/AKT/mTOR Signaling Pathway

Several pyrazole-s-triazine derivatives, which share the 3,5-dimethyl-1H-pyrazolyl moiety, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR signaling cascade.[6][7][8] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.

  • Mechanism of Action: These derivatives are thought to bind to the ATP-binding site of EGFR, a receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of the PI3K/AKT/mTOR pathway. This leads to the suppression of cell proliferation, survival, and metastasis.[6]

  • Potential Applications as a Chemical Probe: this compound could be used as a scaffold to synthesize a library of derivatives to probe the structure-activity relationship of EGFR inhibition. By systematically modifying the core structure, researchers can identify key chemical features required for potent and selective inhibition. Such probes would be invaluable for:

    • Validating the role of EGFR signaling in different cancer models.

    • Investigating the downstream effects of EGFR inhibition on cellular processes.

    • Serving as a starting point for the development of novel anticancer agents.

Antagonism of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2)

A series of 2-(1H-pyrazol-1-yl)acetic acids have been reported as antagonists of the CRTh2 receptor.[2] CRTh2 is a G protein-coupled receptor involved in allergic inflammation, making it an attractive target for the treatment of asthma and other allergic diseases.

  • Mechanism of Action: These pyrazole acetic acid derivatives likely compete with the natural ligand, prostaglandin D2 (PGD2), for binding to the CRTh2 receptor, thereby blocking the downstream signaling events that lead to the recruitment and activation of Th2 cells, eosinophils, and basophils.

  • Potential Applications as a Chemical Probe: A chemical probe based on the this compound scaffold could be instrumental in:

    • Elucidating the precise binding mode of antagonists to the CRTh2 receptor.

    • Studying the role of CRTh2 in different inflammatory models.

    • Screening for more potent and selective CRTh2 antagonists.

Quantitative Data

The following table summarizes the reported in vitro activities of pyrazole-s-triazine derivatives against various cancer cell lines and the EGFR kinase. This data highlights the potential of the pyrazole scaffold in developing potent inhibitors.

Compound ClassTarget Cell Line/EnzymeIC50 (µM)Reference
Pyrazole-s-triazine DerivativesMCF-7 (Breast Cancer)2.29 - 4.53[6]
HCT-116 (Colon Cancer)0.50 - 3.66[6]
HepG2 (Liver Cancer)3.01 - 5.42[6]
A549 (Lung Cancer)2.66 (for related indole hybrid)[6]
EGFR Kinase0.0341 (for related indole hybrid)[6]

Experimental Protocols

The following are generalized protocols for assays that could be used to evaluate this compound and its derivatives as chemical probes.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol outlines a method to determine the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (this compound or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing kinase buffer, ATP, and the substrate peptide.

  • Add 5 µL of the master mix to each well.

  • Prepare a solution of recombinant EGFR kinase in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the enzyme solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (this compound or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate the EGFR signaling pathway that could be targeted by pyrazole derivatives and a general workflow for screening chemical probes.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Probe Pyrazole Probe Probe->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by a pyrazole probe.

Chemical_Probe_Screening_Workflow start Start: Hypothesis Generation synthesis Compound Synthesis (e.g., Pyrazole Derivatives) start->synthesis primary_assay Primary Screening (e.g., Kinase Inhibition Assay) synthesis->primary_assay hit_id Hit Identification primary_assay->hit_id hit_id->synthesis Inactive secondary_assay Secondary Screening (e.g., Cellular Viability Assay) hit_id->secondary_assay Active Compounds lead_opt Lead Optimization (Structure-Activity Relationship) secondary_assay->lead_opt lead_opt->synthesis in_vivo In Vivo Validation (Animal Models) lead_opt->in_vivo probe_dev Validated Chemical Probe in_vivo->probe_dev

Caption: General workflow for the development of a chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1][2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has also been shown to dramatically improve regioselectivity in some cases.

  • pH Control: The pH of the reaction medium can be a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1][3]

  • Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1][3]

  • Catalyst Choice: The choice of catalyst can also direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been used as a catalyst for regioselective pyrazole synthesis at room temperature.[2]

Q3: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]

Troubleshooting Steps:

  • Addition of a Mild Base: The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification:

    • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can help remove some of these colored impurities.[4]

    • Recrystallization: Recrystallization is an effective method for purification.[1][4] Common solvents include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[4]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification technique.[1][5]

Q4: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point.[4]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[4]

  • Slow Cooling: Allow the solution to cool as slowly as possible to promote gradual crystal formation.[4]

  • Change Solvent System: Experiment with different solvents or solvent/anti-solvent combinations.[4]

  • Seed Crystals: If available, adding a small seed crystal of the pure compound can induce crystallization.[4]

  • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolAcetic AcidReflux1High[6]
1-PropanolAcetic Acid1001Good[6][7]
N,N-DimethylacetamideNoneRoom Temp2459-98[8]
Water/PEG-400FeCl3/PVPRoom Temp2-4up to 97[8]
Ethylene GlycolLiClO4Room Temp-70-95[8]

Table 2: Effect of Catalyst on Pyrazole Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
Acetic AcidEthanolRefluxHigh[7][9]
Nano-ZnOWater-High[8]
Amberlyst-70-Room Temp-[2]
Silver (I) Triflate-Room Tempup to 99[8]
Copper (II) Triflate[BMIM-PF6]-82[10]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. Optimization for specific substrates may be required.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (1.0-1.2 equivalents)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (e.g., Glacial Acetic Acid, if not used as solvent)

Procedure:

  • Reactant Addition: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[9]

  • Hydrazine Addition: Slowly add the hydrazine derivative to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1] The reaction may be exothermic.[6][9]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1][2]

Example Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[11]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[11]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[11]

  • Isolation: Cool the resulting syrup in an ice bath.[11]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[11]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[11]

Mandatory Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole Troubleshooting_Low_Yield Start Low Pyrazole Yield Check_Purity Assess Starting Material Purity Start->Check_Purity Impure Impure Materials? Check_Purity->Impure Check_Stoichiometry Optimize Reaction Stoichiometry Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Stoichiometry->Incorrect_Stoichiometry Evaluate_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) Suboptimal_Conditions Suboptimal Conditions? Evaluate_Conditions->Suboptimal_Conditions Consider_Side_Reactions Investigate Potential Side Reactions Side_Products Side Reactions Evident? Consider_Side_Reactions->Side_Products Purification_Loss Review Purification Technique Loss Loss During Workup? Purification_Loss->Loss Impure->Check_Stoichiometry No Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Yes Incorrect_Stoichiometry->Evaluate_Conditions No Adjust_Equivalents Adjust Reactant Ratios Incorrect_Stoichiometry->Adjust_Equivalents Yes Suboptimal_Conditions->Consider_Side_Reactions No Optimize Systematic Optimization Suboptimal_Conditions->Optimize Yes Side_Products->Purification_Loss No Modify_Conditions Modify Conditions to Minimize Side Products Side_Products->Modify_Conditions Yes Refine_Purification Refine Purification Protocol Loss->Refine_Purification Yes Success Improved Yield Loss->Success No Purify_Reagents->Check_Stoichiometry Adjust_Equivalents->Evaluate_Conditions Optimize->Consider_Side_Reactions Modify_Conditions->Purification_Loss Refine_Purification->Success Experimental_Workflow Start Start Synthesis Setup Reaction Setup: - Dissolve 1,3-dicarbonyl - Add hydrazine Start->Setup Reaction Reaction: - Stir at RT or Reflux - Monitor by TLC/LC-MS Setup->Reaction Workup Reaction Workup: - Cool reaction - Remove solvent Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Choice Select Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Low Purity/ Isomers Pure_Product Pure Pyrazole Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization: - NMR, MS, MP Pure_Product->Characterization

References

addressing solubility issues of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during biological assays with 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a carboxylic acid derivative with a pyrazole core. Generally, its solubility is expected to be low in aqueous solutions at neutral pH. It is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Due to its acidic nature, its solubility in aqueous solutions can be significantly increased at higher pH values (pH > pKa).

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the compound's solubility.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).

Q4: Can I dissolve the compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) at neutral pH is likely to be challenging due to the compound's low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Q5: How does pH affect the solubility of this compound?

A5: As a carboxylic acid, this compound will be more soluble in its deprotonated (carboxylate) form. Therefore, increasing the pH of the aqueous solution above its pKa will increase its solubility. Conversely, in acidic conditions (low pH), the compound will be in its protonated, less soluble form.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

  • Question: I prepared a stock solution in DMSO, but when I dilute it into my cell culture medium or buffer, a precipitate forms immediately. What is happening and how can I solve it?

  • Answer: This phenomenon, often called "crashing out," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where it is poorly soluble.

    • Solution 1: Slower Addition and Mixing: Add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or stirring. This gradual dilution can prevent localized high concentrations that lead to precipitation.

    • Solution 2: Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help the compound stay in solution.

    • Solution 3: Reduce Final Concentration: The desired final concentration may be above the compound's aqueous solubility limit. Try lowering the final concentration in your assay.

    • Solution 4: Increase pH: If your experimental conditions allow, increasing the pH of the final aqueous solution can significantly improve solubility.

Issue 2: Precipitation Observed After Incubation

  • Question: The solution was clear initially, but after some time in the incubator, I see a precipitate. What could be the cause?

  • Answer: Delayed precipitation can be due to several factors related to the assay conditions.

    • Cause 1: Temperature Changes: Moving the solution from room temperature to 37°C can affect solubility.

      • Solution: Pre-warm all aqueous solutions to the final incubation temperature before adding the compound.

    • Cause 2: pH Shift in Culture Media: Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which can cause an acidic compound to precipitate.

      • Solution: Ensure your medium is well-buffered. For long-term experiments, consider changing the medium more frequently.

    • Cause 3: Interaction with Media Components: The compound may interact with salts or proteins (especially in serum-containing media), leading to precipitation.

      • Solution: Test the compound's solubility in a simpler buffer to see if media components are the issue. If so, you may need to explore the use of solubilizing agents or a different media formulation.

Issue 3: Inconsistent or Non-Reproducible Assay Results

  • Question: I am getting variable results between experiments. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations of your compound, resulting in poor reproducibility.

    • Solution 1: Freshly Prepare Working Solutions: Always prepare fresh working solutions from your stock solution for each experiment. Avoid using old dilutions where the compound may have precipitated or degraded.

    • Solution 2: Visually Inspect Solutions: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. If any is observed, do not use that solution.

    • Solution 3: Determine Maximum Soluble Concentration: Perform a solubility test (see Experimental Protocols) to determine the maximum concentration you can achieve in your specific assay medium without precipitation.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (at Room Temperature)Notes
Dimethyl Sulfoxide (DMSO)High (>50 mg/mL or >324 mM)Recommended for primary stock solutions.
EthanolModerate (10-20 mg/mL or 65-130 mM)Can be used as a co-solvent.
Phosphate Buffered Saline (PBS, pH 7.4)Low (<0.1 mg/mL or <0.65 mM)Solubility is pH-dependent and will increase at higher pH.
WaterVery Low (<0.05 mg/mL or <0.32 mM)Not recommended as a primary solvent.

Disclaimer: The values in this table are estimates based on the chemical structure and data from similar compounds. Actual solubility should be determined experimentally under your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Mass: The molecular weight of this compound is 154.17 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.54 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, high-purity DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved. If necessary, sonicate for a few minutes in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a quick assessment of the apparent solubility of your compound in a specific buffer.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Prepare Serial Dilutions: In a 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This will give a starting concentration of 100 µM with 1% DMSO.

  • Create Dilutions: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, and so on.

  • Incubate and Observe: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility. For more accurate determination, a nephelometer or a plate reader measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) can be used to detect light scattering from precipitates.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) issue_type When does precipitation occur? start->issue_type immediate Immediately upon dilution issue_type->immediate Immediate delayed After incubation issue_type->delayed Delayed solution_immediate1 Slower addition & mixing immediate->solution_immediate1 solution_immediate2 Serial dilution immediate->solution_immediate2 solution_immediate3 Lower final concentration immediate->solution_immediate3 solution_immediate4 Increase pH (if possible) immediate->solution_immediate4 cause_delayed Potential Cause? delayed->cause_delayed end End: Solubilized Compound solution_immediate1->end solution_immediate2->end solution_immediate3->end solution_immediate4->end temp_change Temperature change cause_delayed->temp_change Temp ph_shift pH shift in media cause_delayed->ph_shift pH media_interaction Interaction with media components cause_delayed->media_interaction Media solution_delayed1 Pre-warm media temp_change->solution_delayed1 solution_delayed2 Ensure proper buffering ph_shift->solution_delayed2 solution_delayed3 Test in simpler buffer media_interaction->solution_delayed3 solution_delayed1->end solution_delayed2->end solution_delayed3->end

Caption: Troubleshooting workflow for addressing compound precipitation.

COX2_Signaling_Pathway membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Compound This compound (Potential COX-2 Inhibitor) Compound->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified COX-2 signaling pathway and the potential inhibitory action of the compound.

Technical Support Center: Purification of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of pyrazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pyrazole synthesis and how do they affect purification?

A1: The most common impurities include unreacted starting materials (such as 1,3-dicarbonyl compounds and hydrazines), regioisomers, and oxidation byproducts.[1][2] The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyls, as the initial reaction can occur at two different sites, leading to products that are often difficult to separate due to similar physical properties.[2][3][4] Additionally, the hydrazine group is susceptible to oxidation, which can result in colored impurities, giving the product a yellow or brown appearance.[1][4] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[2]

Q2: What are the primary methods for purifying crude pyrazole compounds?

A2: The most common purification techniques for pyrazole derivatives are recrystallization and column chromatography.[5][6] Recrystallization is effective for removing small amounts of impurities from solid products, especially if a suitable solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[5] Column chromatography on silica gel or neutral alumina is often necessary to separate more challenging mixtures, such as regioisomers or products from complex reaction mixtures.[7][8][9] Acid-base extraction can also be employed, depending on the functionality of the pyrazole derivative.[10]

Q3: How can I assess the purity of my final pyrazole compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for assessing purity.[2] Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components.[2] For quantitative analysis and structural confirmation, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are standard methods.[2][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile byproducts.[2]

Q4: Why is silica gel chromatography sometimes problematic for pyrazoles?

A4: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic surface of standard silica gel.[1] This interaction can lead to significant peak tailing, poor separation, and in some cases, degradation of the compound on the column.[1] To mitigate this, the silica gel can be deactivated by adding a small amount of a base like triethylamine (~0.5%) to the eluent.[1][10] Alternatively, using a more inert stationary phase like neutral alumina is a viable option.[1][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrazole compounds.

Issue 1: Product "Oiling Out" During Recrystallization

  • Question: My pyrazole compound is precipitating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" happens when the compound separates from the solution at a temperature above its melting point.[5] Here are several strategies to resolve this:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[4][5]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature as slowly as possible, perhaps by insulating it. Rapid cooling encourages precipitation over crystallization.[5]

    • Change the Solvent System: The chosen solvent may be unsuitable. Experiment with different single solvents or mixed-solvent systems.[5]

    • Use a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

Issue 2: Poor Separation of Regioisomers by Column Chromatography

  • Question: I have a mixture of two regioisomers that are co-eluting during column chromatography. How can I improve the separation?

  • Answer: Separating regioisomers is a common and significant challenge.[3] The key is to find a solvent system (eluent) that maximizes the difference in their affinity for the stationary phase.

    • Systematic TLC Screening: Before running a column, screen various solvent systems using TLC.[3] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a system where the two spots have a clear difference in their Rf values.[3]

    • Optimize Eluent Polarity: If the eluent is too polar, both isomers will elute quickly with poor separation. If it's not polar enough, they may not move at all. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[1]

    • Consider Dry Loading: If your compound is not very soluble in the eluent, dry loading can improve resolution. Dissolve the crude mixture in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of the column.[1]

    • Try a Different Stationary Phase: If silica gel fails, consider using neutral alumina or a reversed-phase (C18) silica column.[1][10]

Issue 3: Low Yield After Recrystallization

  • Question: The purity of my pyrazole is good after recrystallization, but the yield is very low. How can I improve it?

  • Answer: Low yield is often due to the product remaining in the mother liquor.[5]

    • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will keep more of your compound dissolved upon cooling.[5]

    • Thorough Cooling: Ensure the solution is cooled sufficiently, ideally in an ice bath, to maximize precipitation before filtering.[5]

    • Solvent Selection: The ideal solvent dissolves the compound completely when hot but has very low solubility for it when cold.[5] Test different solvents to find the optimal one.

Issue 4: Product is Colored (Yellow/Brown) After Purification

  • Question: My final product should be white, but it has a persistent yellow or brown color. What is the cause and how can I fix it?

  • Answer: A yellow or brown color often indicates the presence of oxidized impurities, particularly if a hydrazine group is present.[1]

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization, before the filtration step. The charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb some of the desired product.[5]

    • Inert Atmosphere: During synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the air oxidation of sensitive reagents like hydrazines.[13]

    • Re-purification: A second purification step, such as passing the material through a short plug of silica gel or performing another recrystallization, may be necessary.

Data Presentation

Table 1: Common Solvents for Pyrazole Recrystallization

Solvent / SystemTypePolarityTypical Use Case
Ethanol, MethanolProticHighOften a good starting point for polar pyrazole derivatives.[5]
IsopropanolProticMediumGeneral purpose recrystallization.[14]
AcetoneAproticMediumEffective for many pyrazole structures.[14]
Ethyl AcetateAproticMediumGood for compounds of intermediate polarity.[5]
Cyclohexane, HexaneNon-polarLowUsed for non-polar pyrazoles or as an anti-solvent.[5]
Ethanol / WaterMixed ProticHighA common mixed-solvent system for polar compounds.[5][10]
Hexane / Ethyl AcetateMixedVariableExcellent for adjusting polarity to achieve optimal solubility.[5]

Table 2: Comparison of Purity Assessment Techniques

TechniquePurposePurity RangeLimit of DetectionThroughput
TLC Qualitative check of reaction progress and impurity profile.Semi-quantitative~ng rangeVery High
HPLC-UV High-resolution separation and quantification of non-volatile impurities.95-100%< 0.1%High
GC-MS Separation and identification of volatile components and impurities.95-100%< 0.1%High
qNMR Absolute purity determination without a specific reference standard.[12]98-100%Detects >0.1 mol%Medium
Elemental Analysis Confirms elemental composition and stoichiometric purity.± 0.4% deviation~µg rangeLow

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.[5]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the solid just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]

Protocol 2: Column Chromatography with Triethylamine Deactivation

This protocol is designed for purifying basic pyrazole compounds on silica gel.[1]

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.2-0.4 for the target compound.[1]

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker. Add the chosen eluent to create a slurry. Add triethylamine to constitute ~0.5% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent) and stir well.[1]

  • Column Packing: Pour the silica slurry into a chromatography column and use gentle air pressure or gravity to pack the column evenly. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazole compound.

Visualizations

Purification_Workflow cluster_start Synthesis & Work-up cluster_purification Purification Strategy cluster_end Final Product Crude Crude Pyrazole Product Purity_Check Assess Purity (TLC/LCMS) Crude->Purity_Check Is_Solid Is Product a Solid? Purity_Check->Is_Solid Impure Recrystallize Recrystallization Is_Solid->Recrystallize Yes Chromatography Column Chromatography Is_Solid->Chromatography No / Mixture Pure_Check_1 Purity Check Recrystallize->Pure_Check_1 Pure_Check_2 Purity Check Chromatography->Pure_Check_2 Pure_Check_1->Chromatography Impure Pure_Product Pure Pyrazole Compound Pure_Check_1->Pure_Product Pure Pure_Check_2->Recrystallize Impure & Solid Pure_Check_2->Pure_Product Pure Isomer_Troubleshooting Start Mixture of Regioisomers Detected (NMR, TLC, LC-MS) TLC_Screen Systematic TLC Screening (Vary Hexane/EtOAc, DCM/MeOH ratios) Start->TLC_Screen Separation_Check Adequate Separation on TLC? (Clear ΔRf) TLC_Screen->Separation_Check Column_Chrom Perform Column Chromatography (Deactivate silica with Et3N if needed) Separation_Check->Column_Chrom Yes Failure Try Alternative Strategy Separation_Check->Failure No Fraction_Analysis Analyze Fractions by TLC Column_Chrom->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Success Separated Isomers Combine->Success Alt_Strategy Alternative Strategies: - Neutral Alumina Chromatography - Reversed-Phase HPLC - Fractional Recrystallization Failure->Alt_Strategy Knorr_Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Knorr Pyrazole Synthesis cluster_products Potential Products & Impurities Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Condensation Condensation (Acid Catalyst) Dicarbonyl->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation Regio_A Regioisomer A (Desired Product) Condensation->Regio_A Path A Regio_B Regioisomer B (Byproduct) Condensation->Regio_B Path B Incomplete Pyrazoline Intermediate (Incomplete Cyclization) Condensation->Incomplete

References

Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis and purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, a valuable building block in pharmaceutical research.

I. Synthetic Overview & Experimental Workflow

The recommended synthetic route involves a two-step process:

  • N-Alkylation: Synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate via the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product through alkaline hydrolysis.

experimental_workflow start Start Materials: 3,5-Dimethylpyrazole Ethyl Chloroacetate step1 Step 1: N-Alkylation (Synthesis of Ethyl Ester) start->step1 step2 Step 2: Alkaline Hydrolysis step1->step2 purification Purification: Recrystallization / Acid-Base Extraction step2->purification product Final Product: This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

This procedure details the N-alkylation of 3,5-dimethylpyrazole.

Materials:

  • 3,5-dimethylpyrazole

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Hydrolysis)

This procedure outlines the conversion of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 2N)

  • Ethanol/water mixture for recrystallization

Procedure:

  • Dissolve the crude ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N HCl.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1][2][3]

III. Troubleshooting Guides and FAQs

Step 1: N-Alkylation (Ester Synthesis)

Q1: The reaction is very slow or does not proceed to completion. What should I do?

  • Possible Cause: Insufficiently strong base or low reaction temperature.

  • Troubleshooting:

    • Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Exercise caution as NaH is highly reactive.

    • Increase the reaction temperature, but monitor for potential side reactions.

    • The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate with chloroacetate.

Q2: I am getting a mixture of N-alkylated and C-alkylated products. How can I improve selectivity?

  • Possible Cause: The reaction conditions are favoring C-alkylation.

  • Troubleshooting:

    • The choice of base and solvent can influence the N/C alkylation ratio. Using a stronger base like NaH in DMF often favors N-alkylation.

    • Lowering the reaction temperature may improve N-alkylation selectivity, although it might slow down the reaction.

Q3: The reaction yields are consistently low. What are the common reasons?

  • Possible Cause: Impure starting materials, moisture in the reaction, or product loss during workup.

  • Troubleshooting:

    • Ensure that 3,5-dimethylpyrazole and ethyl chloroacetate are of high purity.

    • Use anhydrous solvents and reagents, especially when using a moisture-sensitive base like NaH.

    • Optimize the extraction and purification steps to minimize product loss.

troubleshooting_alkylation issue Low Yield in N-Alkylation cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., C-alkylation) issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use Stronger Base (e.g., NaH) cause1->solution1b solution1c Add KI catalyst cause1->solution1c solution2a Optimize Base/Solvent System cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Use Pure Starting Materials cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b

Caption: A troubleshooting guide for low yield in the N-alkylation step.

Step 2: Alkaline Hydrolysis

Q1: The hydrolysis of the ester is incomplete, even after prolonged reaction time. What could be the issue?

  • Possible Cause: Insufficient base, low temperature, or steric hindrance.

  • Troubleshooting:

    • Increase the equivalents of NaOH or LiOH.

    • Ensure the reaction is at a sufficient reflux temperature.

    • Consider using a co-solvent like THF or dioxane to improve the solubility of the ester.

Q2: The yield of the carboxylic acid is low after acidification and filtration.

  • Possible Cause: The product may be partially soluble in the acidic aqueous solution, or the pH was not optimal for precipitation.

  • Troubleshooting:

    • Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate.

    • After acidification, thoroughly chill the solution in an ice bath to minimize the solubility of the product.

    • If the product has significant water solubility, consider extracting the acidified aqueous layer with an organic solvent like ethyl acetate.

Q3: During recrystallization, my product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

  • Troubleshooting:

    • Add more of the "good" solvent (e.g., ethanol) to the hot mixture to decrease the saturation point.

    • Allow the solution to cool more slowly.

    • Try a different solvent system with a lower boiling point.[4]

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Use a seed crystal if available.

IV. Data Presentation

Table 1: Summary of Reaction Conditions for N-Alkylation

ParameterCondition ACondition BExpected Outcome
Base K₂CO₃NaHCondition B may lead to faster reaction rates.
Solvent AcetoneAnhydrous DMFDMF is a higher boiling solvent and may improve solubility and reaction rate.
Temperature Reflux60-80 °CHigher temperatures generally increase reaction speed.
Typical Yield ModerateModerate to HighYields can vary based on the specific conditions and scale.

Table 2: Troubleshooting Hydrolysis and Purification

IssuePotential CauseRecommended Action
Incomplete Hydrolysis Insufficient base or temperatureIncrease equivalents of base (NaOH/LiOH); ensure adequate reflux.
Low Yield after Acidification Product solubility in waterEnsure pH is 2-3; thoroughly chill the solution before filtration.
"Oiling Out" during Recrystallization High supersaturation or solvent boiling point > product melting pointAdd more "good" solvent; cool slowly; try a different solvent system.[4]
Impure Final Product Incomplete hydrolysis or trapped impuritiesRe-purify by recrystallization or acid-base extraction.

V. Alternative Synthetic Route: Vilsmeier-Haack Formylation and Oxidation

An alternative route involves the formylation of the pyrazole ring at the 4-position, followed by oxidation to the carboxylic acid.

alternative_route start N-Protected 3,5-Dimethylpyrazole step1 Vilsmeier-Haack Formylation (POCl₃/DMF) start->step1 intermediate 4-Formyl-N-Protected- 3,5-Dimethylpyrazole step1->intermediate step2 Oxidation (e.g., KMnO₄) intermediate->step2 step3 Deprotection step2->step3 product Final Product step3->product

Caption: An alternative synthetic pathway via Vilsmeier-Haack formylation and subsequent oxidation.

Note: Direct Vilsmeier-Haack formylation of N-unsubstituted 3,5-dimethyl-1H-pyrazole is often unsuccessful.[2] Therefore, an N-protecting/substituent group is typically required, which adds extra steps to the synthesis (protection and deprotection).

This technical support center is intended to be a dynamic resource. For further assistance or to report new findings, please contact our technical support team.

References

stability testing of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying the stability of this compound?

A1: Forced degradation studies are essential to understand the chemical stability of a drug substance.[1] For this compound, a comprehensive study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.[2][3] The goal is to achieve 5-20% degradation to reveal potential degradation products.[3]

Q2: To what type of degradation is the pyrazole ring generally susceptible?

A2: Pyrazole derivatives can be susceptible to several degradation pathways. Hydrolysis, particularly at basic pH, has been observed in some pyrazole-containing compounds.[4][5] Oxidation is another potential degradation pathway for the pyrazole ring and its substituents.[6][7]

Q3: What analytical techniques are most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for separating and quantifying the parent compound and its degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[6][9]

Q4: How should I approach photostability testing for this compound?

A4: Photostability testing should follow the ICH Q1B guideline.[10] This involves exposing the solid drug substance and a solution of the compound to a light source that provides both visible and UV light. A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.[11] The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/square meter.[10]

Q5: What are the key considerations for thermal stability testing?

A5: Thermal stability should be assessed in both solid and solution states. For the solid-state, differential scanning calorimetry (DSC) can provide information on melting point and decomposition temperature.[12][13] Isothermal stress testing at elevated temperatures (e.g., 60°C, 80°C) for a defined period is also recommended. In solution, the compound should be heated at various temperatures to assess its thermal lability.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under acidic or basic hydrolysis. 1. The compound is highly stable under the tested conditions.2. Insufficient stress duration or temperature.1. Increase the concentration of the acid or base.2. Increase the temperature (e.g., from room temperature to 50-60°C).[3]3. Extend the duration of the study (up to 7 days).[3]
Multiple, poorly resolved peaks in the chromatogram after oxidative stress. 1. Over-degradation of the sample.2. Complex degradation pathway.1. Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide).2. Decrease the stress time.3. Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to improve resolution.
Significant degradation in the dark control during photostability testing. 1. The compound is thermally unstable at the temperature of the photostability chamber.2. The wrapping material (e.g., aluminum foil) is not completely light-proof.1. Monitor the temperature inside the photostability chamber.2. Ensure the dark control is completely shielded from light.[11]3. Run a separate thermal degradation study at the same temperature to isolate the thermal effect.
Mass balance is not achieved (sum of parent and degradation products is less than 95%). 1. Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore).2. Formation of volatile degradation products.3. Precipitation of degradation products.1. Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector.2. Analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).3. Visually inspect the sample for any precipitates. If present, dissolve in a suitable solvent and analyze.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Duration Temperature % Degradation Number of Degradants
Acid Hydrolysis 0.1 M HCl24 hours80°C8.21
Base Hydrolysis 0.1 M NaOH4 hours60°C15.72
Oxidation 3% H₂O₂8 hoursRoom Temp12.53
Thermal (Solid) -48 hours105°C3.11
Photolytic (Solid) ICH Q1B--6.82

Table 2: HPLC Method Parameters for Stability Indicating Assay

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 80°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Procedure:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (Solid, 105°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound decarboxylation Decarboxylation Product parent->decarboxylation H⁺/OH⁻, Δ ring_opening Ring Opening Product parent->ring_opening Strong Base n_oxide N-Oxide parent->n_oxide [O] hydroxylation Hydroxylated Pyrazole parent->hydroxylation [O] photo_dimer Photo-dimer parent->photo_dimer

Caption: Potential degradation pathways for the compound.

troubleshooting_logic start Poor Mass Balance (<95%) q1 Are there any unexpected peaks? start->q1 q2 Are peaks well-resolved? q1->q2 No a1_yes Use LC-MS to identify unknown peaks q1->a1_yes Yes q3 Is precipitation observed? q2->q3 Yes a2_no Optimize HPLC method (gradient, mobile phase) q2->a2_no No a1_no Use mass-sensitive detector (e.g., CAD, ELSD) q3->a1_no No a3_yes Dissolve precipitate and re-analyze q3->a3_yes Yes a2_yes Proceed to next check a1_yes->a2_yes a3_no Consider volatile degradants (GC-MS) a1_no->a3_no a2_yes->q3 a3_yes->a2_yes

Caption: Troubleshooting logic for poor mass balance.

References

Technical Support Center: Overcoming Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, particularly in the common Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] The formation of a mixture of regioisomers arises because the substituted hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different reaction pathways and, consequently, two distinct pyrazole products.[2]

Controlling the formation of a specific regioisomer is critical in drug discovery and materials science because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often a primary objective.

Q2: What are the primary factors influencing regioselectivity in pyrazole synthesis?

A2: Several key factors can be manipulated to influence the regioselectivity of pyrazole synthesis:

  • Steric and Electronic Effects: The size and electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are crucial.[2] Bulky groups can sterically hinder the approach to one carbonyl group, while electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[3] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the reaction pathway.[4]

  • Temperature: The reaction temperature can affect the balance between kinetic and thermodynamic control, which in turn can influence the ratio of the regioisomers formed.[1]

  • Nature of the Hydrazine: Using a hydrazine salt (e.g., arylhydrazine hydrochloride) versus the free hydrazine can provide complete regiochemical control, leading to the exclusive formation of one regioisomer over the other.[5]

Q3: I've obtained a mixture of regioisomers. What are my options?

A3: If you have already formed a mixture of regioisomers, you have two main courses of action:

  • Separation: If the mixture has already been synthesized, the immediate solution is to separate the isomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is the first step to identify an eluent that provides the best possible separation.[1] Based on the TLC results, column chromatography is a common and effective method for isolating the desired isomer. Recrystallization can also be an effective purification technique if a suitable solvent system can be found.

  • Reaction Optimization: To avoid separation in future experiments, it is highly recommended to optimize the reaction conditions to favor the formation of the desired regioisomer. This involves systematically investigating the factors outlined in Q2, such as solvent, temperature, pH, and the form of the hydrazine used.

Troubleshooting Guides

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

  • Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a nearly 1:1 mixture of regioisomers.

  • Troubleshooting Workflow:

    G start Poor Regioselectivity Observed solvent Change Solvent System start->solvent temp Modify Reaction Temperature start->temp ph Adjust Reaction pH start->ph hydrazine Use Hydrazine Salt vs. Free Base start->hydrazine result Improved Regioselectivity? solvent->result Run small scale test temp->result Run small scale test ph->result Run small scale test hydrazine->result Run small scale test success Isolate Desired Isomer result->success Yes failure Consider Alternative Synthesis result->failure No

    Caption: Troubleshooting workflow for poor regioselectivity.

  • Solutions:

    • Solvent Modification: Switch from standard solvents like ethanol to fluorinated alcohols such as TFE or HFIP, which have been shown to dramatically improve regioselectivity.[3] Alternatively, explore the difference between protic and aprotic solvents, as this can favor the formation of different regioisomers.[4]

    • pH Control: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc, TEA). The pH can influence which nitrogen atom of the hydrazine is more nucleophilic.

    • Hydrazine Form: If using a free arylhydrazine, switch to the corresponding arylhydrazine hydrochloride. This change can lead to the exclusive formation of the 1,3-regioisomer.[5] Conversely, using the free hydrazine may exclusively yield the 1,5-regioisomer.[5]

Issue 2: Difficulty in Distinguishing Between Regioisomers

  • Problem: After synthesis, it is unclear which regioisomer is the major product.

  • Solutions:

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between regioisomers. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.

    • 2D NMR Techniques: For unambiguous assignment, two-dimensional NMR experiments are highly recommended. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can show spatial proximity between protons on the N1-substituent and protons on the C5-substituent of the pyrazole ring, confirming the regiochemistry.[6] HMBC (Heteronuclear Multiple Bond Correlation) can also be used to establish long-range correlations between protons and carbons.

    • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides definitive structural proof.

Data Summary

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-Diketone (R¹)SolventRatio of Regioisomers (A:B)Reference
1CF₃EtOHLow to no selectivity
2CF₃TFE85:15
3CF₃HFIP97:3
4ArylTFEUp to 99:1[3]
5ArylHFIPUp to 99:1[3]
6CO₂EtEtOH/H₂O (1:1)100:0[4]
7CO₂EtMeCN21:79[4]

Regioisomer A generally refers to the pyrazole with the more electron-withdrawing group at the 3-position.

Experimental Protocols

Protocol 1: Improved Regioselectivity using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of N-methylpyrazoles with high regioselectivity using 2,2,2-trifluoroethanol (TFE).

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.5 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Slowly add methylhydrazine to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 45 minutes to 1 hour.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[7]

Protocol 2: Regiocontrolled Synthesis using Arylhydrazine Hydrochloride vs. Free Hydrazine

This protocol illustrates how to selectively synthesize either the 1,3- or 1,5-regioisomer by choosing between the hydrochloride salt or the free form of an arylhydrazine.

  • Synthesis of the 1,3-Regioisomer:

    • To a solution of the trichloromethyl enone (1.0 eq) in methanol, add the arylhydrazine hydrochloride (1.1 eq).

    • Reflux the mixture for 16-48 hours, monitoring by TLC.

    • After cooling, the product may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify by column chromatography.[5]

  • Synthesis of the 1,5-Regioisomer:

    • To a solution of the trichloromethyl enone (1.0 eq) in methanol, add the free arylhydrazine (1.1 eq).

    • Stir the reaction at room temperature for 2 hours, then heat to reflux for 16 hours.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the 1,5-regioisomer as the exclusive product.[5]

Signaling Pathways and Workflows

Reaction Pathway: Knorr Pyrazole Synthesis

The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl, leading to the formation of two regioisomers.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B diketone Unsymmetrical 1,3-Diketone attackA Attack at Carbonyl 1 diketone->attackA attackB Attack at Carbonyl 2 diketone->attackB hydrazine Substituted Hydrazine hydrazine->attackA hydrazine->attackB intermediateA Intermediate A attackA->intermediateA cyclizeA Cyclization intermediateA->cyclizeA productA Regioisomer A cyclizeA->productA intermediateB Intermediate B attackB->intermediateB cyclizeB Cyclization intermediateB->cyclizeB productB Regioisomer B cyclizeB->productB

Caption: Competing pathways in Knorr pyrazole synthesis.

References

Technical Support Center: Spectroscopic Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the spectroscopic analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most characteristic signals to look for in the ¹H NMR spectrum of this compound? A1: The most distinct signals are two singlets for the two methyl groups (around 2.2 ppm), a singlet for the methylene (-CH₂) group (around 3.4 ppm), and a very broad singlet for the carboxylic acid proton (-COOH) which can appear far downfield (>10 ppm). A broad signal for the pyrazole N-H proton should also be expected.

Q2: Why is the O-H stretching band in the IR spectrum of my compound so broad? A2: The carboxylic acid group's O-H stretching vibration is typically very broad, appearing in the 2500-3300 cm⁻¹ range.[1][2] This broadening is a result of strong intermolecular hydrogen bonding, which often causes carboxylic acids to exist as dimers in the solid state or in concentrated solutions.[2]

Q3: What is the expected molecular ion peak (M+) in the mass spectrum? A3: The expected monoisotopic mass for this compound (C₇H₁₀N₂O₂) is approximately 154.07 g/mol .[3] Therefore, you should look for the molecular ion peak [M]⁺ at m/z 154 or the protonated molecule [M+H]⁺ at m/z 155.

Q4: Can I distinguish between the N-H and O-H protons in the ¹H NMR spectrum? A4: Yes. Both signals will be broad, but they can be confirmed by performing a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The signals corresponding to the exchangeable N-H and O-H protons will disappear or significantly decrease in intensity.[1][4]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks in ¹H NMR. 1. Poor shimming of the spectrometer.2. Low sample solubility or presence of solid particles.3. Sample is too concentrated, leading to aggregation.[4]4. Paramagnetic impurities.1. Reshim the spectrometer.2. Ensure the sample is fully dissolved. Filter the sample if necessary.3. Dilute the sample.4. Purify the sample to remove any paramagnetic species.
The -COOH or N-H proton signal is not visible. 1. The proton is exchanging rapidly with residual water in the solvent.2. The signal is extremely broad and lost in the baseline.[1]1. Use a very dry deuterated solvent. Adding a molecular sieve to the solvent bottle can help.[4]2. Acquire the spectrum over a wider spectral width (e.g., up to 16 ppm).3. Confirm its absence with a D₂O exchange experiment.[1][4]
Inaccurate peak integrations. 1. Overlapping peaks, especially with the residual solvent signal.2. Poor phasing or baseline correction.3. Insufficient relaxation delay (T1) for quantitative analysis.1. Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to resolve overlapping signals.[4]2. Carefully re-process the spectrum with manual phasing and baseline correction.3. Increase the relaxation delay in the acquisition parameters.
Unexpected peaks are present in the spectrum. 1. Contamination from solvents used during synthesis/purification (e.g., ethyl acetate, hexane).[4]2. Presence of rotamers or tautomers.1. Place the sample under a high vacuum for an extended period to remove residual solvents.[4]2. Acquire the spectrum at a higher temperature to increase the rate of bond rotation, which may cause rotamer peaks to coalesce into a single, sharp signal.[4]
Infrared (IR) Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
The broad O-H stretch (2500-3300 cm⁻¹) is obscuring C-H stretches. This is a characteristic feature of carboxylic acids due to strong hydrogen bonding and is expected.[2][5]This overlap is normal. Look for the sharp C-H peaks emerging from the broad O-H envelope.[5] The presence of both the broad O-H and a sharp C=O peak is a strong indicator of a carboxylic acid.[6]
The C=O stretching frequency is shifted from the expected ~1710 cm⁻¹. 1. Hydrogen bonding: Dimeric forms absorb around 1710-1725 cm⁻¹, while free monomers absorb at higher frequencies (~1760 cm⁻¹).[1]2. Physical state of the sample (solid vs. liquid vs. gas).1. If possible, analyze a dilute solution in a non-polar solvent (e.g., CCl₄) to observe the monomeric C=O stretch.2. Be aware that the physical state affects the degree of hydrogen bonding and thus the peak position. Ensure consistency in sample preparation for comparisons.
Poorly resolved or weak spectrum. 1. Insufficient sample concentration (in solution) or path length.2. Sample is not ground finely enough with KBr for pellet preparation.1. Increase the sample concentration or use a cell with a longer path length.2. Grind the sample and KBr thoroughly to a fine, uniform powder to minimize light scattering.
Mass Spectrometry (MS)
Problem Possible Cause(s) Recommended Solution(s)
Molecular ion peak [M]⁺ is weak or absent. 1. The molecular ion is unstable and undergoes rapid fragmentation upon ionization (common in Electron Impact, EI).2. In-source fragmentation.1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to favor the formation of the protonated molecule [M+H]⁺.2. Optimize source parameters (e.g., reduce fragmentor voltage in ESI) to minimize in-source decay.
Complex or unexpected fragmentation pattern. The pyrazole ring can undergo characteristic fragmentation, such as the expulsion of HCN or N₂.[7] The carboxylic acid can lose H₂O or COOH.1. Analyze the fragmentation pattern for characteristic neutral losses associated with pyrazoles (loss of 27 for HCN) and carboxylic acids (loss of 18 for H₂O, 45 for COOH).[7][8]2. Perform MS/MS analysis on the parent ion (m/z 155) to confirm the fragmentation pathways.

Quantitative Data Summary

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts Solvent: CDCl₃. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Assignment Structure Moiety Expected δ (ppm) Multiplicity Notes
H-α-CH~2.2Singlet (s)Two equivalent methyl groups on the pyrazole ring.
H-β-CH ₂-~3.4Singlet (s)Methylene protons adjacent to the pyrazole ring.
H-γ-COOH >10Broad Singlet (br s)Acidic proton, position is highly variable and concentration-dependent.[1]
H-δ-NH Variable (5-12)Broad Singlet (br s)Pyrazole N-H proton, position is variable.

Table 2: Predicted ¹³C NMR Chemical Shifts Solvent: CDCl₃. Chemical shifts (δ) are approximate.

Assignment Structure Moiety Expected δ (ppm) Notes
C-α-C H₃~10-15Pyrazole methyl carbons.
C-β-C H₂-~25-35Methylene carbon.
C-γPyrazole C 4~105-115Carbon at position 4 of the pyrazole ring.
C-δPyrazole C 3/C5~140-150Carbons at positions 3 and 5 of the pyrazole ring.
C-ε-C OOH~170-180Carboxylic acid carbonyl carbon.[1]
FTIR Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretchCarboxylic Acid (-COOH)2500 - 3300Very broad, strong
C-H stretchMethyl/Methylene (-CH₃, -CH₂)2850 - 3000Medium, sharp (often superimposed on the O-H band)[2]
C=O stretchCarboxylic Acid (-COOH)1700 - 1725Strong, sharp
C=N, C=C stretchPyrazole Ring~1400 - 1600Medium to strong
C-O stretchCarboxylic Acid (-C-O)1210 - 1320Strong[2]
O-H bendCarboxylic Acid (-O-H)910 - 950Broad, medium
Mass Spectrometry Data

Table 4: Expected m/z Values for Major Fragments (EI/ESI+)

m/z Value Proposed Fragment Description
155[M+H]⁺Protonated molecular ion.
154[M]⁺Molecular ion.
137[M-OH]⁺ or [M+H-H₂O]⁺Loss of a hydroxyl radical or water.
110[M-COOH]⁺ or [M+H-HCOOH]⁺Decarboxylation; loss of the carboxylic acid group.
96[M-CH₂COOH]⁺Cleavage of the acetic acid side chain.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of the dried compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.[4]

  • For D₂O exchange: acquire a standard ¹H NMR spectrum, then add one drop of D₂O, shake the tube vigorously for 1-2 minutes, and re-acquire the spectrum to observe the disappearance of N-H and O-H signals.[4]

Protocol 2: Sample Preparation for FTIR Spectroscopy (KBr Pellet Method)

  • Place approximately 1-2 mg of the dry compound into an agate mortar.

  • Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Gently mix the powders with a pestle, then grind thoroughly for several minutes until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder into a pellet press.

  • Apply pressure (as per instrument guidelines) to form a thin, transparent, or translucent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Protocol 3: Sample Preparation for Mass Spectrometry (ESI Method)

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire data in the appropriate mode (positive or negative ion) across a suitable mass range (e.g., m/z 50-500).

Protocol 4: Sample Preparation for UV-Vis Spectroscopy

  • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Using a calibrated pipette, prepare a series of dilutions from the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Use a matched pair of cuvettes. Fill one cuvette with the pure solvent to use as a blank.

  • Fill the second cuvette with the sample solution.

  • Place the blank in the spectrometer and record a baseline.

  • Replace the blank with the sample cuvette and scan across the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

Visualization of Workflows

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Dry Compound B Prepare NMR Sample (in Deuterated Solvent) A->B C Prepare IR Sample (e.g., KBr Pellet) A->C D Prepare MS Solution (Dilute in MeOH/ACN) A->D E Prepare UV-Vis Solution (in UV-grade Solvent) A->E F NMR Spectrometer (¹H, ¹³C, COSY) B->F G FTIR Spectrometer C->G H Mass Spectrometer (ESI or EI) D->H I UV-Vis Spectrophotometer E->I J Assign Peaks Confirm Structure F->J K Identify Functional Groups G->K L Confirm Mass & Fragmentation H->L M Determine λmax I->M N Final Structural Confirmation J->N K->N L->N M->N

Caption: General experimental workflow for spectroscopic analysis.

G A Problem: Unexpected peaks in ¹H NMR B Are peaks sharp singlets/multiplets in common solvent regions? A->B  Yes C Are peaks broad? A->C  No D Likely Solvent Impurity (e.g., EtOAc, DCM, Acetone) B->D F Likely Water or Exchangeable Protons C->F  Yes H Is the sample pure by other methods (e.g., LCMS)? C->H  No E Check impurity tables. Dry sample under high vacuum. D->E G Use dry solvent. Perform D₂O exchange. F->G I Likely Reaction Byproduct or Degradation H->I  No K Could be Rotamers/Tautomers H->K  Yes J Re-purify the sample. I->J L Run spectrum at elevated temperature. K->L

Caption: Troubleshooting logic for unexpected ¹H NMR signals.

References

strategies to minimize side product formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize side product formation during pyrazole synthesis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Formation of Regioisomeric Mixtures

One of the most frequent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of regioisomers.[1][2][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1][2]

Solutions:

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of one isomer.[4] Aprotic dipolar solvents such as DMF or NMP can also provide better results than commonly used protic solvents like ethanol.[5]

  • Nature of Hydrazine: The form of the hydrazine reagent plays a crucial role. Using arylhydrazine hydrochlorides often favors the formation of the 1,3-regioisomer, while the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer.[6]

  • pH Control: The acidity or basicity of the reaction medium can direct the synthesis towards a specific isomer. Acidic conditions, often employed in the classical Knorr synthesis, may favor one regioisomer, while basic conditions might favor the other.[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial attack to the less hindered carbonyl group, thus favoring the formation of a single regioisomer.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2]

Logical Workflow for Troubleshooting Regioisomer Formation

Caption: A logical workflow for troubleshooting the formation of regioisomers in pyrazole synthesis.

Issue 2: Low Conversion Rates and Incomplete Reactions

Low yields in pyrazole synthesis can often be attributed to factors ranging from the purity of starting materials to suboptimal reaction conditions.[1]

Solutions:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, and hydrazine derivatives can degrade over time.[1]

  • Reaction Conditions Optimization:

    • Temperature: Increasing the reaction temperature can improve the yield, but exceeding the optimal temperature may lead to lower yields.[7] Monitoring the reaction is crucial.

    • Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Catalyst: The choice and amount of catalyst can significantly impact the reaction rate. For instance, in some protocols, using a nano-ZnO catalyst has been shown to achieve high yields in a short time.[8]

  • Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion.[1]

Experimental Workflow for Knorr Pyrazole Synthesis

Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_1 Dissolve 1,3-Dicarbonyl in Solvent Prep_2 Add Acid Catalyst (e.g., Acetic Acid) Prep_1->Prep_2 React_1 Add Hydrazine Derivative Dropwise Prep_2->React_1 React_2 Heat to Reflux React_1->React_2 React_3 Monitor by TLC React_2->React_3 Workup_1 Cool to Room Temp. React_3->Workup_1 Reaction Complete Workup_2 Remove Solvent (Reduced Pressure) Workup_1->Workup_2 Workup_3 Aqueous Work-up Workup_2->Workup_3 Purify Purify Crude Product (Column Chromatography or Recrystallization) Workup_3->Purify

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Issue 3: Formation of Colored Impurities

Discoloration of the reaction mixture, often to yellow or red, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material or oxidation of intermediates.[1][3]

Solutions:

  • Use of a Mild Base: When using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[1]

  • Purification:

    • Activated Charcoal: Treating the reaction mixture with activated charcoal can help remove some colored impurities.[1]

    • Recrystallization: This is an effective method for purifying the final product and removing colored byproducts.[1]

    • Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification through acid-base extraction.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole synthesis? A1: The most prevalent side reaction is the formation of regioisomers when using unsymmetrical starting materials.[3] Other potential issues include incomplete cyclization, where the hydrazone intermediate does not fully convert to the pyrazole, and the formation of colored impurities due to the decomposition of hydrazine or oxidation.[1][3] In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide can lead to biaryl side products.[3]

Q2: How can I differentiate between pyrazole regioisomers? A2: A combination of spectroscopic techniques is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. 1D ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structural assignment, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[3]

Q3: Can I avoid using column chromatography for purification? A3: Yes, in many cases. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective purification method.[1][9] Acid-base extraction is another viable option, leveraging the basicity of the pyrazole nitrogen.[9][10] The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, which then moves to the aqueous layer. After separating the layers, the aqueous layer is basified, and the purified pyrazole is extracted back into an organic solvent.

Quantitative Data Summary

The regioselectivity of pyrazole synthesis is highly dependent on the reaction conditions. The following table summarizes the effect of the solvent on the isomer ratio for the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventIsomer Ratio (A:B)¹Overall Yield (%)Reference
R¹=Ph, R²=CF₃MethylhydrazineEtOH60:4085[4]
R¹=Ph, R²=CF₃MethylhydrazineTFE95:590[4]
R¹=Ph, R²=CF₃MethylhydrazineHFIP>99:192[4]
R¹=Ph, R²=MePhenylhydrazineEtOH55:4588[2]
R¹=Ph, R²=MePhenylhydrazineTFE90:1091[2]
R¹=Ph, R²=MePhenylhydrazineHFIP98:293[2]
R¹=Ph, R²=OMePhenylhydrazine·HClMeOH97:391[6]
R¹=Ph, R²=OMePhenylhydrazine (free base)MeOH14:8685[6]

¹Isomer A: N-substituted nitrogen is adjacent to R¹. Isomer B: N-substituted nitrogen is adjacent to R².

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,5-Disubstituted Pyrazole using Fluorinated Alcohol

This protocol is adapted from the work of Isamitt et al. and is effective for achieving high regioselectivity.[4]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (3 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Synthesis using Arylhydrazine Hydrochloride for 1,3-Regioisomer

This protocol is based on the findings of da Silva et al. for the selective synthesis of 1,3-regioisomers.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the enone starting material (1.0 mmol) in methanol (10 mL). Add the corresponding arylhydrazine hydrochloride (1.2 mmol) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 15 minutes, then heat to reflux for 16 hours.

  • Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

References

Validation & Comparative

A Comparative Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and Celecoxib in Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to COX Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[1] This distinction makes the selective inhibition of COX-2 a prime therapeutic strategy for anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][2]

Comparative Analysis of COX Inhibition

A comprehensive review of available literature provides robust data on the COX inhibitory profile of celecoxib. However, specific IC50 values for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid are not documented in the surveyed sources. The following table summarizes the known inhibitory concentrations for celecoxib.

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
Celecoxib 39.8 nM to >1000 nM[3]1.9 nM to 8.9 nM[3]8.3 to >112.2[3]
This compound Data not availableData not availableData not available

Celecoxib is a diaryl-substituted pyrazole that exhibits high selectivity for the COX-2 enzyme.[1] Its chemical structure allows it to bind effectively to the larger and more flexible active site of COX-2, while having a minimal effect on the more constricted active site of COX-1.[1] This selective inhibition of COX-2 blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastrointestinal adverse events compared to non-selective NSAIDs.[1][2]

While quantitative data for This compound is unavailable, its structural features as a pyrazole derivative with an acetic acid moiety suggest potential interaction with the COX enzymes. Structure-activity relationship (SAR) studies of various pyrazole derivatives have indicated that the pyrazole core is a key pharmacophore for COX inhibition.[1][4] The nature and position of substituents on the pyrazole ring and its side chains significantly influence both the potency and selectivity of COX inhibition. For instance, the presence of specific bulky groups can enhance COX-2 selectivity.[4] The acetic acid side chain in this compound is a common feature in many traditional non-selective NSAIDs, which may suggest a potential for inhibition of both COX isoforms. However, without direct experimental evidence, its potency and selectivity remain speculative.

Signaling Pathway of COX Inhibition

The primary mechanism of action for both celecoxib and potentially this compound involves the inhibition of the cyclooxygenase pathway. This pathway is a critical component of the cellular response to inflammatory stimuli.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (e.g., PGE2, PGI2, TXA2) Homeostatic Functions PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever PGH2_2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Inhibition Pyrazolyl_Acetic_Acid This compound Pyrazolyl_Acetic_Acid->COX1 Potential Inhibition Pyrazolyl_Acetic_Acid->COX2 Potential Inhibition

Cyclooxygenase (COX) Signaling Pathway and Inhibition

Experimental Protocols for COX Inhibition Assays

To determine the inhibitory activity and selectivity of compounds like this compound, in vitro COX inhibition assays are essential. A common method is the enzyme immunoassay (EIA) which measures the production of prostaglandins.

In Vitro COX-1 and COX-2 Inhibition Assay Protocol (General Overview)

This protocol outlines a typical procedure for determining the IC50 values of a test compound against COX-1 and COX-2.

1. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference compound (e.g., celecoxib)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

2. Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to a working concentration in the assay buffer.

  • Compound Preparation: A series of dilutions of the test compound and reference compound are prepared in DMSO.

  • Incubation: The diluted enzymes are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined period (e.g., 2-10 minutes), the reaction is stopped, often by the addition of an acid (e.g., HCl).

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX activity inhibition is calculated for each concentration of the inhibitor compared to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Dilute COX-1/COX-2 Enzymes Incubation Pre-incubate Enzyme with Compound Enzyme->Incubation Compound Prepare Serial Dilutions of Test Compound Compound->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify PGE2 (EIA) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

References

comparative anticancer activity of pyrazole derivatives and doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Anticancer Activity: Pyrazole Derivatives vs. Doxorubicin

A Guide for Researchers in Oncology and Drug Development

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can offer improved efficacy and reduced toxicity compared to conventional chemotherapy. Among the promising classes of compounds are pyrazole derivatives, which have demonstrated potent anticancer activities in a multitude of preclinical studies. This guide provides a comparative analysis of the anticancer potential of various pyrazole derivatives against doxorubicin, a widely used chemotherapeutic agent. The data presented is collated from recent scientific literature to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of several novel pyrazole derivatives against a panel of human cancer cell lines, juxtaposed with the activity of doxorubicin.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Doxorubicin against Various Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM) of Pyrazole DerivativeIC50 (µM) of DoxorubicinReference
Pyrazole-Indole Hybrid 7a HepG2Liver6.1 ± 1.924.7 ± 3.2[1]
Pyrazole-Indole Hybrid 7b HepG2Liver7.9 ± 1.924.7 ± 3.2[1]
Pyrazole-Indole Hybrids (general) MCF-7Breast10.6 ± 2.3 to 63.7 ± 5.564.8 ± 4.1[1]
Pyrazole Oxime CF-6 A-549Lung12.50.3[2]
Pyrazoline Derivative 11 AsPC-1Pancreatic16.8Not Reported[3]
Pyrazoline Derivative 11 U251Glioblastoma11.9Not Reported[3]
Pyrazoline Derivative 7d MGC-803Gastric15.43Not Reported[4]
Pyrazoline Derivative 7f MGC-803Gastric20.54Not Reported[4]
Sugar-Based Pyrazole Derivative MCF7Breast2.894.27[5]
Pyrazole Carbaldehyde Derivative 43 MCF7Breast0.250.95[5]
Pyrazolo[4,3-c]pyridine Derivative 41 MCF7Breast1.937 µg/mL4.162 µg/mL[5]
Pyrazolo[4,3-c]pyridine Derivative 41 HepG2Liver3.695 µg/mL3.832 µg/mL[5]
Pyrazolo[3,4-b]pyridine Analog 57 & 58 HepG2, MCF7, HeLaLiver, Breast, Cervical3.11 - 4.914.30 - 5.17[5]
Adamantane Derivative 13a A549Lung1.55 ± 0.083.58 - 8.19[6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Action: Diverse Pathways to Cell Death

While doxorubicin primarily acts as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to DNA damage and apoptosis[7], pyrazole derivatives exhibit a broader range of mechanisms. Several studies indicate that these compounds can induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

For instance, some pyrazole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the involvement of Bcl-2 family proteins and caspases[1]. Others have been found to cause cell cycle arrest at the G2/M phase, potentially through interaction with the microtubular system[8]. The inhibition of crucial signaling cascades like PI3K/AKT and MAPK/ERK has also been identified as a potential anticancer strategy for certain pyrazole derivatives[5].

Experimental Protocols: A Methodological Overview

The data presented in this guide is predominantly derived from in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives or doxorubicin. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways

To better understand the complex biological processes involved, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway for pyrazole derivatives.

G cluster_workflow Generalized Experimental Workflow for Anticancer Activity Screening Compound_Synthesis Synthesis of Pyrazole Derivatives MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot

Caption: Generalized workflow for screening the anticancer activity of pyrazole derivatives.

G cluster_pathway Proposed Apoptotic Signaling Pathway for Pyrazole Derivatives Pyrazole Pyrazole Derivative Cell Cancer Cell Pyrazole->Cell Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole->Bax Activation Mitochondria Mitochondria Cell->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Bax Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for pyrazole-induced apoptosis.

Conclusion and Future Directions

The compiled data indicates that pyrazole derivatives represent a promising class of anticancer agents, with several compounds exhibiting cytotoxicity comparable or, in some cases, superior to doxorubicin against specific cancer cell lines[1][5]. Their diverse mechanisms of action suggest potential for overcoming drug resistance and targeting a broader range of malignancies. Furthermore, some studies have explored the synergistic effects of combining pyrazole derivatives with doxorubicin, which could lead to more effective treatment strategies with potentially reduced side effects[6][9].

Future research should focus on elucidating the precise molecular targets of the most potent pyrazole derivatives, conducting in vivo studies to validate their preclinical efficacy and safety, and exploring their potential in combination therapies. The continued investigation of this versatile chemical scaffold holds significant promise for the future of cancer treatment.

References

Head-to-Head Comparison of Pyrazole Analogs in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of various pyrazole analogs, focusing on their anticancer and anti-inflammatory properties. The data presented is collated from multiple studies to offer a broader perspective on the therapeutic potential of this versatile heterocyclic scaffold.

Anticancer Activity of Pyrazole Analogs

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting a variety of cellular mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The following table summarizes the cytotoxic activity of selected pyrazole analogs against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Selected Pyrazole Analogs (IC50 in µM)

Compound/AnalogHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)SK-MEL-28 (Melanoma)Reference
Indolo-pyrazole 6c 9.02-11.51-3.46[2]
Indolo-pyrazole 6t -->1010.8-[2]
Indolo-pyrazole 6u -->1010.55-[2]
Pyrazole-chalcone 6b ->80---[3]
Pyrazole-chalcone 6d ->80---[3]
Celecoxib Analog P25 --3.7 (A431)-7.6[4]
Pyrazolo[3,4-b]pyridine 43a ---2.59-[5]
Pyrazolo[3,4-b]pyridine 45h 1.984.66---[5]
Pyrazole Derivative 21 0.390.46---[6]
Thiazole-Pyrazole 8 -10.21---[7]
Sunitinib (Reference) 10.69-5.73--[2]
Doxorubicin (Reference) 2.114.57-2.35-[5]

Note: Dashes (-) indicate that data was not provided in the cited sources. Different cell lines (e.g., A431) are specified where applicable.

Anti-inflammatory Activity of Pyrazole Analogs

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[8] Selective inhibition of COX-2 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Selected Pyrazole Analogs (IC50 in µM)

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib >1000.95>105.26[7]
1,5-Diaryl Pyrazole 33 -2.52-[7]
Chloroacetamide Pyrazole 40 -0.02-[7]
Propionamide Morpholine 42 --22[7]
Benzotiophenyl Pyrazole 44 -0.01-[7]
1,3,4,5-tetrasubstituted pyrazole 123d --80.03[9]
N-methanesulfonylpyridinyl-pyrazole 333 -0.09127[10]
Diclofenac (Reference) ---[9]

Note: Dashes (-) indicate that data was not provided in the cited sources.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the pyrazole analogs is commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[2]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogs and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in DMF).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of pyrazole analogs to inhibit COX-1 and COX-2 is determined using in vitro enzyme immunoassays or fluorometric assays.[1][8]

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The assay measures the amount of prostaglandin E2 (PGE2) or other prostaglandins produced by the enzyme. This can be done using techniques like enzyme-linked immunosorbent assay (ELISA) or by measuring the fluorescence of a product formed from the breakdown of prostaglandin hydroperoxidase.

  • Inhibition Calculation: The percentage of inhibition of prostaglandin production is calculated for each compound concentration.

  • IC50 Determination: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is determined from the concentration-inhibition curve.

Visualizations

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Analog Pyrazole Analog (COX-2 Inhibitor) Pyrazole_Analog->COX2 Inhibition

Caption: COX-2 inhibition pathway by pyrazole analogs.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Seeding Cell Seeding in Microplate Cell_Culture->Cell_Seeding Compound_Prep Preparation of Pyrazole Analogs Treatment Treatment with Pyrazole Analogs Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay_Reagent Addition of Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Measurement Signal Measurement (e.g., Absorbance) Assay_Reagent->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Caption: General workflow for an in vitro cell-based assay.

References

A Comparative Guide to the Experimental Profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and structurally related pyrazole derivatives. Given the limited publicly available data for the specific title compound, this guide leverages findings from analogous pyrazole-based compounds to offer insights into its potential biological activities. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Comparative Analysis of Biological Activities

Pyrazole derivatives are a well-established class of heterocyclic compounds possessing a broad spectrum of pharmacological properties, most notably anti-inflammatory, analgesic, and antimicrobial activities. Many of these effects are attributed to the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anti-inflammatory and Analgesic Activity

The primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

For comparative purposes, data for well-established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib (a selective COX-2 inhibitor with a pyrazole core) and Indomethacin (a non-selective COX inhibitor), are presented below.

Compound/DrugTargetIC50 (µM)In Vivo ModelED50 (mg/kg)Reference
Celecoxib COX-20.04 - 0.8Carrageenan-induced paw edema (rat)1 - 10[1][2]
COX-115 - >100[1][2]
Indomethacin COX-10.1 - 0.9Carrageenan-induced paw edema (rat)2 - 5[3][4]
COX-21.5 - 9[3][4]
Representative Pyrazole Derivative (Generic) COX-20.1 - 10Acetic acid-induced writhing (mouse)10 - 100[5][6]
Antimicrobial Activity

Certain pyrazole derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

For comparison, the Minimum Inhibitory Concentration (MIC) values for the broad-spectrum antibiotic Ciprofloxacin are provided alongside representative data for pyrazole analogs.

Compound/DrugOrganismMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli0.008 - 2[7][8]
Staphylococcus aureus0.12 - 4[7][8]
Pseudomonas aeruginosa0.25 - 8[7][8]
Representative Pyrazole Derivative (Generic) Gram-positive bacteria4 - >128[9][10]
Gram-negative bacteria8 - >256[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by adding a quenching agent (e.g., a solution of HCl).

  • Quantification: The product of the reaction, typically Prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group. The ED50 value (the dose that causes 50% inhibition of edema) can be calculated.

Acetic Acid-Induced Writhing Test in Mice

This in vivo model is used to evaluate the peripheral analgesic activity of a compound.

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like Aspirin.

  • Induction of Writhing: Thirty minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the control group.

Broth Microdilution Method for MIC Determination

This in vitro assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound.

G cluster_0 Drug Discovery & Preclinical Phase Compound Test Compound (e.g., this compound) InVitro In Vitro Assays (e.g., COX Inhibition, Antimicrobial) Compound->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR InVivo In Vivo Models (e.g., Paw Edema, Writhing Test) InVitro->InVivo LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->InVitro Tox Toxicology Studies InVivo->Tox PK Pharmacokinetics (ADME) InVivo->PK Candidate Candidate Selection Tox->Candidate PK->Candidate

Figure 1: A generalized experimental workflow for preclinical drug evaluation.

G cluster_inhibitors Inhibitors Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX inhibit NSAIDs NSAIDs NSAIDs->COX inhibit

Figure 2: The arachidonic acid cascade and points of inhibition by pyrazole derivatives.

G cluster_inhibitors Potential Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive sequesters NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB_active->Gene activates Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene->Mediators Pyrazole Some Pyrazole Derivatives Pyrazole->IKK may inhibit

Figure 3: The NF-κB signaling pathway in inflammation.

References

Comparative Evaluation of the Therapeutic Index of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid Analogues Relative to Established Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Quantitative therapeutic index data, specifically the median lethal dose (LD50) and median effective dose (ED50), for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is not publicly available in the reviewed literature. For the purpose of this comparative guide, this compound will be referred to as Compound X . The data presented for Compound X is hypothetical and serves to illustrate a comparative framework. The data for existing drugs are derived from published studies.

This guide provides a comparative analysis of the therapeutic index of a novel pyrazole compound, this compound (referred to as Compound X), relative to widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. The therapeutic index, a critical measure of a drug's safety margin, is evaluated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential therapeutic window of this class of compounds.

Data Presentation: Therapeutic Index of Compound X and Existing NSAIDs

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

DrugLD50 (mg/kg, oral, rat)ED50 (mg/kg, oral, rodent model)Therapeutic Index (LD50/ED50)
Compound X Data Not AvailableData Not AvailableData Not Available
Ibuprofen 636[1][2]82.2 (mouse, analgesic)[3]7.74
Diclofenac 53 (rat)[4]1.4 (rat, adjuvant arthritis)[5]37.86
Celecoxib > 2000[6]See Note 1See Note 1

Experimental Protocols

Determination of Median Lethal Dose (LD50)

The LD50 is a standardized measure for expressing and comparing the toxicity of chemicals. The oral LD50 is the single dose of a substance that causes the death of 50% of a group of test animals when administered orally.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, 200-250g).

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.

  • Dose Preparation: The test compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). A range of doses is prepared.

  • Administration: Animals are fasted overnight prior to dosing. The test compound is administered orally via gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and physical appearance), and body weight changes at regular intervals for 14 days.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit method.

Determination of Median Effective Dose (ED50) for Anti-Inflammatory Activity

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. For anti-inflammatory drugs, this is often measured by the inhibition of induced inflammation in an animal model.

Protocol (Carrageenan-Induced Paw Edema Model):

  • Animal Model: Male Wistar rats (150-200g).

  • Dose Administration: Different groups of animals are treated orally with various doses of the test compound or a standard drug (e.g., diclofenac). A control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 is the dose that causes a 50% inhibition of paw edema, calculated using a dose-response curve.

Visualizations

Signaling Pathway

COX_Pathway cluster_inhibitors Drug Action Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAIDs Non-selective NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (Celecoxib, Compound X - Hypothetical) COX2_Inhibitors->COX2

Caption: Cyclooxygenase (COX) signaling pathway and the mechanism of action of NSAIDs.

Experimental Workflow

Therapeutic_Index_Workflow cluster_ld50 Toxicity Study (LD50) cluster_ed50 Efficacy Study (ED50) LD50_Dose Administer Graded Doses of Compound LD50_Observe Observe for Mortality and Toxicity Signs (14 days) LD50_Dose->LD50_Observe LD50_Calc Calculate LD50 LD50_Observe->LD50_Calc TI_Calc Calculate Therapeutic Index (TI = LD50 / ED50) LD50_Calc->TI_Calc ED50_Dose Administer Graded Doses of Compound ED50_Inflame Induce Inflammation (e.g., Carrageenan) ED50_Dose->ED50_Inflame ED50_Measure Measure Anti-inflammatory Effect (e.g., Paw Edema) ED50_Inflame->ED50_Measure ED50_Calc Calculate ED50 ED50_Measure->ED50_Calc ED50_Calc->TI_Calc

Caption: Generalized experimental workflow for determining the therapeutic index.

References

Unveiling the Anti-Inflammatory Mechanism of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid: A Comparative Analysis with Established COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, pyrazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis to elucidate the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid by benchmarking it against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Diclofenac. This report is intended for researchers, scientists, and professionals in the field of drug development.

The primary mechanism by which many pyrazole-containing compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. While direct experimental data for this compound is limited, its structural similarity to known anti-inflammatory pyrazole derivatives strongly suggests a similar mode of action. This guide will, therefore, draw upon data from closely related analogs to provide a comprehensive comparison.

Comparative Efficacy: In Vitro COX Inhibition

To quantify the inhibitory potential of these compounds, in vitro assays determining the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 are essential. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is indicative of greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Hypothetical Data for this compound *[Insert Value][Insert Value][Insert Value]
Celecoxib15[1]0.04[2]375
Diclofenac0.611[3]0.63[3]0.97

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the in vivo anti-inflammatory activity of novel compounds. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling, typically expressed as a percentage of inhibition compared to a control group.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)
Hypothetical Data for this compound *[Insert Value][Insert Value][Insert Value]
Celecoxib5047.56[4]3
Diclofenac2071.82[5]3

Note: This table is presented as a framework for comparison. The efficacy of this compound in this model would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Pathway cluster_2 Compound Action Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX2->Prostaglandins (Inflammatory) Compound This compound Compound->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Diclofenac Diclofenac Diclofenac->COX1 Inhibition Diclofenac->COX2 Inhibition G cluster_0 In Vitro Assay cluster_1 In Vivo Model start Prepare Assay Plate add_enzyme Add COX-1 or COX-2 Enzyme start->add_enzyme add_compound Add Test Compound (e.g., Pyrazole Acetic Acid, Celecoxib, Diclofenac) add_enzyme->add_compound add_substrate Add Arachidonic Acid add_compound->add_substrate measure Measure Prostaglandin Production add_substrate->measure calculate Calculate IC50 measure->calculate administer_compound Administer Test Compound to Rodents induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_edema Measure Paw Volume Over Time induce_edema->measure_edema analyze Calculate % Inhibition measure_edema->analyze

References

Safety Operating Guide

Navigating the Disposal of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, ensuring compliance with safety regulations and fostering a secure research environment.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following disposal procedures are based on the general principles of laboratory chemical waste management and safety data for structurally similar compounds, such as pyrazole and acetic acid derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.[1]

Hazard Assessment and Waste Profile

Given its structure as a pyrazole derivative and a carboxylic acid, this compound should be treated as a hazardous chemical waste. This conservative approach is necessary due to the potential for biological activity and environmental persistence associated with such compounds.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

Key Hazard Considerations:

  • Pyrazole Derivatives: This class of compounds is known for a wide range of pharmacological activities, and as such, should be handled with care.[2] Contamination of water sources with pyrazole and its derivatives is an environmental concern.[2]

  • Acetic Acid Derivatives: Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[3] While the acidity of this specific compound is not detailed, it should be handled with appropriate personal protective equipment (PPE).

Quantitative Data Summary for Chemical Waste

The following table summarizes key quantitative parameters relevant to the disposal of laboratory chemical waste.

ParameterGuidelineSource
Aqueous Waste pH for Drain Disposal Between 5.5 and 10.5[4]
Maximum Hazardous Waste Accumulation 55 gallons[5]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid)[5]
Container Headspace At least one-inch or do not fill beyond the neck[6]
Storage Time in Satellite Accumulation Area Up to 12 months (if accumulation limits are not exceeded)[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Nitrile gloves[7]

  • Chemical safety goggles[7]

  • A fully-buttoned lab coat[7]

Waste Segregation and Collection
  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, sealable, and chemically compatible waste container.[1] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. If the solvent is halogenated, it may need to be segregated from non-halogenated solvent waste.[2]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

Container Selection and Labeling
  • Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[2] Plastic containers are often preferred.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents with their approximate concentrations.[2] The label should also include the date when waste was first added and the name of the principal investigator or laboratory.[2]

Waste Storage
  • Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • This area must be at or near the point of generation and should be inspected weekly for any signs of leakage.[5][6]

  • Keep the waste container closed at all times, except when adding waste.[6][8]

Arranging for Disposal
  • Once the container is full or you are ready for it to be removed, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1][8]

  • The ultimate disposal should be handled by a licensed professional waste disposal company, which will likely use high-temperature incineration for this type of compound.[1]

Empty Container Disposal
  • A container that has held hazardous waste must be properly decontaminated before being disposed of as regular trash.[8]

  • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[8] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[8]

  • The rinseate must be collected and disposed of as hazardous waste.[8]

  • After rinsing, deface all chemical labels on the container and remove the cap before disposing of it as regular trash.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste assess_hazards Assess Hazards (Treat as Hazardous Waste) start->assess_hazards select_container Select Appropriate Waste Container (Compatible, Sealable) assess_hazards->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) select_container->label_container collect_waste Collect Waste (Segregate Solids & Liquids) label_container->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste container_full Is Container Full or Ready for Disposal? store_waste->container_full container_full->store_waste No request_pickup Request Pickup from EHS/Licensed Disposal Company container_full->request_pickup Yes professional_disposal Professional Disposal (e.g., Incineration) request_pickup->professional_disposal decontaminate_empty Decontaminate Empty Container (Triple Rinse if necessary) professional_disposal->decontaminate_empty dispose_empty Dispose of Empty Container as Regular Trash (Labels Defaced) decontaminate_empty->dispose_empty end End dispose_empty->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid was not located. The following guidance is based on the safety protocols for handling similar pyrazole derivatives and general acidic compounds. Researchers must perform a thorough risk assessment and consult the specific SDS for any chemical prior to handling.

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

Appropriate PPE is the foremost defense against chemical hazards. The following table outlines the recommended PPE for handling this compound, based on general guidelines for acidic and pyrazole-based substances.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2][3]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant apron or a lab coat.[1][2]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.[1][4]To protect against the inhalation of harmful dust, fumes, or vapors.[1]
Foot Protection Closed-toe shoes.[1][2]To protect feet from spills.[1]

Operational Plan: Safe Handling and Storage

Strict adherence to safe handling and storage protocols is essential to minimize risks.

Engineering Controls:

  • Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[1][6]

Handling Procedures:

  • Review Safety Data Sheet (SDS): Always review the SDS for any chemical before use.[6]

  • Avoid Contact: Prevent contact with skin and eyes and avoid inhaling any dust or vapors.[1]

  • Transport: Use a secondary containment carrier when transporting the chemical.[2]

  • Dilution: If dilution is necessary, always add acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[1][3]

Storage:

  • Store in a dedicated, corrosion-resistant cabinet.[2]

  • Keep containers tightly closed in a dry, well-ventilated area.[5][7]

  • Segregate from bases, oxidizing agents, and other incompatible materials.[2]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste Categorization:

  • Based on its acidic nature and pyrazole structure, this compound should be treated as hazardous chemical waste.

Disposal Steps:

  • Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix with incompatible waste streams. Check the SDS for specific incompatibilities.

  • Neutralization (for small spills): For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate, working from the outside in.[1] After neutralization (pH 6-8), absorb the residue with an inert material.[1]

  • Container Management: Ensure waste containers are kept closed and stored in a well-ventilated area, away from heat or ignition sources.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][8]

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare handle_reaction Perform Reaction handle_prepare->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.